Simnotrelvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30F2N4O5S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2R)-3,4-dioxo-1-phenyl-4-(1,3-thiazol-2-ylmethylamino)butan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-3,3-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1 |
InChI Key |
IGYBDBUREWZAAX-OMKBGSMGSA-N |
Isomeric SMILES |
COC[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |
Canonical SMILES |
COCC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Structure-Based Design of Simnotrelvir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simnotrelvir (formerly known as SIM0417 or SSD8432), co-packaged with ritonavir as XIANNUOXINTM, is an orally administered antiviral agent targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth overview of the discovery, structure-based design, mechanism of action, and preclinical evaluation of this compound. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the logical workflows and molecular interactions central to its development.
Introduction: The Imperative for Oral Antivirals
The COVID-19 pandemic spurred an urgent need for effective and easily administered antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), emerged as a prime drug target due to its essential role in processing viral polyproteins, a necessary step for viral replication.[1][2] The high degree of conservation of the 3CLpro active site across coronaviruses also presented an opportunity for developing broad-spectrum antiviral agents.[1] this compound was developed as a potent and selective inhibitor of this crucial viral enzyme.
Discovery and Structure-Based Design of this compound
The development of this compound is a testament to the power of structure-based drug design, beginning with an existing approved drug and iteratively optimizing its structure to enhance potency and selectivity against a new target.
From a Hepatitis C Inhibitor to a SARS-CoV-2 Candidate
The journey to this compound began with boceprevir, an approved inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[3][4] Initial screening revealed that boceprevir exhibited inhibitory activity against the SARS-CoV-2 3CLpro.[3] X-ray crystallography of boceprevir in complex with SARS-CoV-2 3CLpro revealed that its α-ketoamide warhead formed a covalent bond with the catalytic cysteine (Cys145) of the protease.[4] This provided a structural blueprint for optimization.
Lead Optimization through Structural Insights
Guided by the crystal structure of the boceprevir-3CLpro complex, a systematic hit-to-lead optimization campaign was initiated.[4] The goal was to modify the warhead and the peptide-like scaffold (P1, P2, and P4 segments) of boceprevir to improve its binding affinity and inhibitory activity against the SARS-CoV-2 3CLpro.[4] This iterative process of chemical synthesis, biochemical screening, and structural analysis ultimately led to the identification of this compound.[4]
The logical workflow for the structure-based design of this compound is depicted below:
Mechanism of Action
This compound is a peptidomimetic that functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[1][3] Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the enzyme.[4] This irreversible binding blocks the protease's ability to cleave the viral polyproteins pp1a and pp1ab, which are essential for the formation of the viral replication-transcription complex.[4] By inhibiting this crucial step, this compound effectively halts viral replication. The thermodynamic binding signature of this compound to 3CLpro is enthalpy-driven.[3][5]
The signaling pathway illustrating the mechanism of action is as follows:
Experimental Protocols
Recombinant SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay quantifies the in vitro inhibitory activity of this compound against the recombinant SARS-CoV-2 3CLpro using Förster Resonance Energy Transfer (FRET).
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate: A fluorescently labeled peptide containing the 3CLpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
This compound, dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 3CLpro enzyme solution (final concentration ~50 nM) to each well.
-
Pre-incubate the plate at 37°C for 60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each well by calculating the slope of the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
-
Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock (e.g., original Wuhan strain or variants of concern).
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin).
-
This compound, dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., RNA extraction kit and reagents for RT-qPCR, or reagents for plaque assay).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed Vero E6 cells into 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the diluted this compound solutions.
-
Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05.
-
Incubate the plates for a designated period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell supernatant for viral load quantification by RT-qPCR or plaque assay.
-
Assess cell viability in parallel plates using a reagent like CellTiter-Glo to determine the cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Quantify the viral load in the supernatant for each drug concentration.
-
Calculate the percentage of viral replication inhibition relative to the virus control (no drug).
-
Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the drug concentration.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This model evaluates the in vivo antiviral efficacy of this compound in mice expressing the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[6][7][8]
-
Virus: SARS-CoV-2 Delta variant (B.1.617.2).[9]
-
Procedure:
-
Infect male K18-hACE2 mice intranasally with the SARS-CoV-2 Delta strain.[9]
-
Administer this compound orally at different dosages (e.g., 50 mg/kg or 200 mg/kg) with ritonavir (50 mg/kg) twice daily.[6][9] A vehicle control group is also included.
-
Monitor the mice daily for changes in body weight and clinical signs of disease.
-
On specified days post-infection (e.g., Day 2 and Day 4), euthanize subsets of mice and collect lung and brain tissues.[9]
-
Homogenize the tissues and determine the viral load using RT-qPCR or plaque assay.
-
Perform histopathological analysis of the tissues to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the viral loads in the tissues of this compound-treated mice to the vehicle-treated group.
-
Analyze the changes in body weight and clinical scores between the groups.
-
Evaluate the histopathological scores for lung and brain tissues.
-
The experimental workflow for the in vivo efficacy study is outlined below:
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| SARS-CoV-2 3CLpro | Enzymatic (FRET) | 24 |
| SARS-CoV-2 (WIV04) | Cell-based (Vero E6) | 26 |
| SARS-CoV-2 (Delta) | Cell-based (Vero E6) | 34 |
| SARS-CoV-2 (Omicron B.1.1.529) | Cell-based (Vero E6) | 43 |
| SARS-CoV-2 (Omicron BA.1) | Cell-based (Vero E6) | 148 |
| SARS-CoV-2 (Omicron BA.4) | Cell-based (Vero E6) | 189 |
| SARS-CoV-2 (Omicron BA.5) | Cell-based (Vero E6) | 208 |
Data compiled from references[10][11][12][13].
Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | 15 mg/kg | IV | - | 0.45 | - |
| Rat | 15 mg/kg | PO | - | - | 35.3 |
| Monkey | 5 mg/kg | IV | - | 1.7 | - |
| Monkey | 5 mg/kg | PO | - | - | 41.9 |
Data from reference[9].
Effect of Ritonavir on this compound Pharmacokinetics
| Species | This compound Dose (PO) | Ritonavir Dose (PO) | Fold Increase in Cmax | Fold Increase in AUC |
| Rat | 15 mg/kg | 30 mg/kg | - | - |
| Monkey | 5 mg/kg | 15 mg/kg | 3.9 | 9.6 |
Data from reference[9].
In Vivo Safety Profile of this compound
| Species | Duration | NOAEL (mg/kg/day) |
| Rat | 14 days | 1000 |
| Monkey | 14 days | 600 |
NOAEL: No Observed Adverse Effect Level. Data from reference[9].
Conclusion
The discovery and development of this compound exemplify a successful application of structure-based drug design, leading to a potent and selective oral antiviral for the treatment of COVID-19. Its robust preclinical data, demonstrating significant in vitro and in vivo efficacy against SARS-CoV-2 and its variants, along with a favorable pharmacokinetic and safety profile, have supported its clinical development and conditional approval.[3][5] The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of antiviral drug discovery and development.
References
- 1. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COVID-19 K18-hACE2 Transgenic Mouse Model - IITRI [iitri.org]
- 8. 034860 - K18-hACE2 Strain Details [jax.org]
- 9. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Profile of Simnotrelvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir (formerly known as SIM0417) is an orally bioavailable antiviral agent targeting the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed as a potential treatment for COVID-19, a thorough understanding of its preclinical pharmacokinetic profile is critical for its translation into clinical use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, based on preclinical studies in various animal models. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
I. In Vivo Pharmacokinetics
The in vivo pharmacokinetic properties of this compound have been evaluated in several preclinical species, including mice, rats, and cynomolgus monkeys. These studies are crucial for predicting the drug's behavior in humans.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models, both with and without the co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats and Monkeys
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Oral Bioavailability (F%) |
| Rat | 15 | IV | - | - | - | 0.45 | - | - |
| Rat | 15 | PO | - | - | - | - | - | 35.3 |
| Cynomolgus Monkey | 5 | IV | - | - | - | 1.7 | - | - |
| Cynomolgus Monkey | 5 | PO | - | - | - | - | - | 41.9 |
Data compiled from published preclinical studies.[1]
Table 2: Effect of Ritonavir Co-administration on Single-Dose Oral Pharmacokinetics of this compound in Rats and Monkeys
| Species | This compound Dose (mg/kg) | Ritonavir Dose (mg/kg) | Fold Increase in Cmax | Fold Increase in AUC |
| Rat | 15 | 30 | - | - |
| Cynomolgus Monkey | 5 | 15 | 3.9 | 9.6 |
Data indicates a significant pharmacokinetic enhancement with ritonavir.[1]
Table 3: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
| Mouse | 78.3 |
| Rat | 66.6 |
| Monkey | 80.7 |
Moderate to high plasma protein binding is observed across species.[1]
Table 4: Tissue Distribution of this compound in Mice
A study in C57BL/J mice after a single oral dose of 200 mg/kg of this compound with 50 mg/kg of ritonavir showed significant distribution to the lungs and brain. The concentrations in these tissues were comparable to or exceeded plasma concentrations, suggesting good tissue penetration, which is crucial for treating respiratory and neurological aspects of COVID-19.[1]
II. Metabolism and Excretion
Metabolic Pathways
In vitro studies have identified cytochrome P450 3A (CYP3A) as the primary enzyme responsible for the metabolism of this compound.[2] This is the rationale for its co-administration with ritonavir, a strong CYP3A inhibitor, to increase plasma concentrations and prolong its half-life.[3]
When co-administered with ritonavir, the metabolism of this compound shifts. Studies in humans have shown that with ritonavir, the major metabolites are the amide hydrolyzed metabolite (M9) and the cyano hydrolyzed metabolite (M10), which are primarily formed by intestinal enzymes and microbiota.[2] Oxidative metabolites from CYP3A are significantly reduced in the presence of ritonavir.[2]
Excretion
In a human mass balance study with co-administered ritonavir, approximately 55.4% of the administered dose of this compound was recovered in the urine (with 54.3% as the unchanged parent drug), and 36.7% was excreted in the feces (with 4.57% as the unchanged parent drug).[2] The primary metabolites, M9 and M10, were mainly excreted in the feces.[2]
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies were conducted in male C57BL/6J mice, Sprague-Dawley rats, and cynomolgus monkeys.[1]
-
Rats: For single-dose studies, rats were administered this compound intravenously (IV) at 15 mg/kg or orally (PO) at 15 mg/kg.[1] For studies with ritonavir, this compound was given at 15 mg/kg PO with 30 mg/kg of ritonavir.[1]
-
Monkeys: Received this compound at 5 mg/kg IV or 5 mg/kg PO.[1] With ritonavir, the dose was 5 mg/kg of this compound and 15 mg/kg of ritonavir.[1]
-
Mice: For tissue distribution studies, male C57BL/J mice were given a single oral dose of 200 mg/kg this compound with 50 mg/kg ritonavir.[1]
-
Blood Sampling: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile.
Bioanalytical Method: UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.
-
Sample Preparation: Protein precipitation was used to extract this compound from plasma samples.
-
Chromatography: Separation was achieved on a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A gradient elution with methanol and water was used at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Detection was performed using a mass spectrometer with the following transitions:
-
This compound: m/z 550.20 → 160.15
-
Internal Standard (Nirmatrelvir): m/z 500.3 → 110.3
-
-
Linearity: The method demonstrated good linearity over a concentration range of 5-5000 ng/mL.
In Vitro Metabolism: CYP Inhibition Assay
While specific experimental parameters for this compound have not been detailed in the reviewed literature, the general protocol for assessing CYP inhibition involves the following steps.
-
Enzyme Source: Human liver microsomes are typically used as the source of CYP enzymes.
-
Incubation: this compound at various concentrations would be incubated with the liver microsomes in the presence of a specific probe substrate for each CYP isozyme.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. This compound showed no significant inhibition of major CYP enzymes, with IC50 values being ≥ 30 μM.[1]
IV. Drug-Drug Interaction Potential
Given that this compound is a substrate of CYP3A, its potential for drug-drug interactions (DDIs) is an important consideration. Preclinical data suggests a low risk of this compound causing clinically significant DDIs as an inhibitor of other drugs, with IC50 values against major CYP enzymes being high.[1] However, co-administration with strong inducers or inhibitors of CYP3A could affect the plasma concentrations of this compound.
V. Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates characteristics that support its development as an oral antiviral agent. It exhibits moderate oral bioavailability in rats and monkeys, which is significantly enhanced by co-administration with ritonavir. The drug effectively distributes to key target tissues, such as the lungs and brain. Its metabolism is primarily mediated by CYP3A, and it shows a low potential for inhibiting other major CYP enzymes. The detailed bioanalytical methods and in vivo study designs provide a solid foundation for further research and development of this compound and other 3CLpro inhibitors. This comprehensive preclinical data package has been instrumental in advancing this compound into clinical trials.
References
An in-depth examination of the preclinical evidence supporting Simnotrelvir as a broad-spectrum inhibitor of coronaviruses, with a focus on its mechanism of action, inhibitory concentrations against various viral strains, and the experimental methodologies used for its evaluation.
This compound is an orally bioavailable small-molecule antiviral agent that has demonstrated potent and broad-spectrum inhibitory activity against a range of coronaviruses in preclinical studies.[1][2][3] Developed through structure-based optimization of the hepatitis C virus protease inhibitor boceprevir, this compound targets the highly conserved 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] This technical guide provides a comprehensive overview of the in vitro pan-coronavirus inhibitory activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows for researchers, scientists, and drug development professionals.
Quantitative Assessment of In Vitro Inhibitory Activity
This compound has been rigorously evaluated against numerous SARS-CoV-2 variants, including those of concern, as well as other human coronaviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values from various in vitro studies, demonstrating the compound's robust antiviral efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | IC90 (µM) |
| WIV04 (Original Strain) | Vero E6 | 0.026 | Not Reported |
| Delta | Vero E6 | 0.034 | Not Reported |
| Omicron B.1.1.529 | Vero E6 | 0.043 | Not Reported |
| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | 0.267 ± 0.082 |
| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | 0.250 ± 0.067 |
| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | 0.449 ± 0.171 |
| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | 0.099 ± 0.052 |
| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | 0.254 ± 0.111 |
| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | 0.230 ± 0.093 |
| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | 0.803 ± 0.236 |
| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | 0.684 ± 0.188 |
Data compiled from multiple studies.[1]
Table 2: In Vitro Inhibitory Activity of this compound against Other Human Coronaviruses
| Coronavirus | Cell Line | IC50 (µM) | Notes |
| HCoV-OC43 | Not Specified | Not Specified | An 8.3-fold increase in IC50 was observed after 12 passages, indicating the potential for resistance development.[4] |
Mechanism of Action: Targeting the 3CL Protease
This compound functions as a potent inhibitor of the coronavirus main protease, 3CLpro (also known as Mpro).[5] This enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[2][6] this compound, a peptidomimetic inhibitor, covalently binds to the catalytic cysteine residue (Cys145) within the active site of 3CLpro, thereby blocking its enzymatic activity and halting viral replication.[6] The high degree of conservation of the 3CLpro active site across different coronaviruses is the basis for this compound's broad-spectrum activity.[2]
Caption: Mechanism of this compound Action.
Experimental Protocols
The in vitro antiviral activity of this compound is predominantly assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or viral protein expression. The following are representative protocols based on published studies.
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to a wide range of coronaviruses.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: SARS-CoV-2 variants and other coronaviruses are propagated in Vero E6 cells to generate viral stocks. The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This assay quantifies the ability of this compound to protect cells from virus-induced death.
Caption: Workflow for CPE Reduction Assay.
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.[1]
-
This compound is serially diluted in culture medium.
-
The cell culture medium is removed, and the diluted compound is added to the wells.
-
Cells are then infected with the coronavirus at a specific multiplicity of infection (MOI), typically 0.01.[1]
-
The plates are incubated for 72 hours at 37°C.
-
Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
-
3CLpro Enzymatic Inhibition Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of 3CLpro.
Caption: Workflow for 3CLpro FRET Assay.
-
Principle: A Förster Resonance Energy Transfer (FRET) substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant SARS-CoV-2 3CLpro is purified.
-
Serial dilutions of this compound are prepared in an appropriate assay buffer.
-
The diluted compound is added to the wells of a 384-well plate.
-
Recombinant 3CLpro is added to the wells and incubated with the compound.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is determined, and the IC50 value is calculated from the dose-response curve.
-
Resistance Profile
In vitro resistance selection studies have been conducted to evaluate the potential for coronaviruses to develop resistance to this compound. After serial passages of SARS-CoV-2 BA.5 in the presence of this compound, a moderate increase in IC50 values was observed (3.2-fold after 5 passages and 4.5-fold after 10 passages).[4] For HCoV-OC43, an 8.3-fold increase in IC50 was noted after 12 passages.[4] Notably, this compound has demonstrated potent activity against several nirmatrelvir-resistant 3CLpro mutants.[4][7]
Conclusion
The comprehensive in vitro data strongly support this compound as a potent, broad-spectrum inhibitor of coronaviruses, including a wide array of SARS-CoV-2 variants. Its mechanism of action, targeting the conserved 3CLpro, provides a robust basis for its pan-coronavirus activity. The detailed experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and other novel antiviral candidates. While the potential for resistance development exists, the high barrier to resistance and its efficacy against nirmatrelvir-resistant mutants underscore its potential as a valuable therapeutic agent in the ongoing management of COVID-19 and future coronavirus threats.[4][7]
References
- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Simnotrelvir: A Preclinical In-Depth Analysis of Oral Bioavailability and Safety in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the oral bioavailability and safety of simnotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented is collated from key preclinical studies to support further research and development efforts.
Mechanism of Action
This compound is an orally bioavailable antiviral agent that functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[1][2][3] This protease is essential for the replication of the virus.[4] By binding to and inhibiting 3CLpro, this compound effectively blocks the post-translational processing of viral polyproteins, thereby halting viral replication.[5] The drug was developed through structure-based optimization of boceprevir, an approved hepatitis C virus (HCV) protease inhibitor.[1][6][7] this compound exhibits potent, pan-coronavirus inhibitory activity with high selectivity.[1][2][6][7] Due to its metabolism by the cytochrome P450 3A (CYP3A) enzyme, it is often co-administered with ritonavir, a pharmacokinetic enhancer that inhibits CYP3A4, leading to increased plasma concentrations and a prolonged half-life of this compound.[2][5]
Oral Bioavailability and Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats, monkeys, and mice have demonstrated that this compound is orally bioavailable.[1][6][7] Co-administration with ritonavir significantly enhances its plasma exposure.[1]
Pharmacokinetic Parameters in Rats
A single oral dose of 15 mg/kg of this compound was administered to rats, with and without 30 mg/kg of ritonavir.[1] The co-administration with ritonavir resulted in a notable increase in plasma concentration.[1]
Pharmacokinetic Parameters in Monkeys
In monkeys, a single oral dose of 5 mg/kg of this compound was given, with and without 15 mg/kg of ritonavir.[1] Similar to the findings in rats, the presence of ritonavir led to a significant boost in plasma levels of this compound.[1]
Pharmacokinetic Parameters in Mice
In uninfected C57BL/J mice, oral co-administration of this compound (at 50 mg/kg or 200 mg/kg) with 50 mg/kg of ritonavir twice daily resulted in peak plasma concentrations at 0.5 hours.[1] The Cmax values were 18,500 ng/mL and 49,300 ng/mL for the 50 mg/kg and 200 mg/kg doses, respectively.[1] At the 200 mg/kg dose, the plasma concentration of this compound was maintained above the in vitro EC90total (805 ng/mL against the Delta variant) for 24 hours.[1]
Table 1: Pharmacokinetic Data for this compound in Animal Models
| Animal Model | This compound Dose | Ritonavir Dose | Key Pharmacokinetic Findings | Reference |
| Rat | 15 mg/kg (single oral dose) | 30 mg/kg | Co-administration significantly increased plasma concentration. | [1] |
| Monkey | 5 mg/kg (single oral dose) | 15 mg/kg | Co-administration significantly increased plasma concentration. | [1] |
| Mouse (C57BL/J) | 50 mg/kg (oral, BID) | 50 mg/kg | Cmax: 18,500 ng/mL at 0.5 h. | [1] |
| Mouse (C57BL/J) | 200 mg/kg (oral, BID) | 50 mg/kg | Cmax: 49,300 ng/mL at 0.5 h. Drug concentration remained above EC90total for 24 h. | [1] |
Safety and Toxicology in Animal Models
Preclinical safety evaluations, including two-week GLP-compliant toxicity studies, have been conducted in both rats and monkeys.[1] These studies have indicated a good in vivo safety profile for this compound.[1]
Safety Findings in Rats
In a 14-day study, rats were orally administered this compound once daily at doses of 30, 180, and 1000 mg/kg/day.[8] The results demonstrated that this compound was well-tolerated, and plasma exposure increased in a dose-dependent manner.[1] The No Observed Adverse Effect Level (NOAEL) in rats was determined to be 1000 mg/kg/day.[1]
Safety Findings in Monkeys
A 14-day toxicity study in monkeys involved twice-daily oral dosing of this compound for a total daily dose of 40, 160, and 600 mg/kg/day.[8] this compound was found to be well-tolerated in monkeys, with dose-dependent plasma exposure.[1] The NOAEL in monkeys was established at 600 mg/kg/day.[1]
Table 2: Summary of Preclinical Safety Studies of this compound
| Animal Model | Doses Administered | Duration of Study | Key Safety Findings | NOAEL | Reference |
| Rat | 30, 180, and 1000 mg/kg/day (oral, once daily) | 14 days | Well-tolerated; dose-dependent plasma exposure. | 1000 mg/kg/day | [1][8] |
| Monkey | 40, 160, and 600 mg/kg/day (oral, twice daily) | 14 days | Well-tolerated; dose-dependent plasma exposure. | 600 mg/kg/day | [1][8] |
Experimental Protocols
Pharmacokinetic Studies
-
Animal Models: Rats and monkeys were used for single-dose pharmacokinetic assessments.[1] C57BL/J mice were used for multiple-dose pharmacokinetic evaluations.[1]
-
Dosing: this compound was administered orally, both as a standalone agent and in combination with ritonavir.[1]
-
Sample Collection: Plasma samples were collected at various time points post-administration to determine drug concentrations.[1]
-
Analysis: The concentration of this compound in plasma was quantified to determine key pharmacokinetic parameters such as Cmax and the duration of exposure above the effective concentration.[1]
GLP-Compliant Toxicity Studies
-
Animal Models: Rats and monkeys were utilized for the 14-day toxicity studies.[1][8]
-
Dosing Regimen:
-
Safety Monitoring: The studies were designed to assess the in vivo safety profile of this compound. This typically includes daily clinical observations, body weight measurements, food consumption, and at the end of the study, detailed pathological examinations.
-
Toxicokinetic Analysis: Plasma exposure to this compound was measured on the last day of the study (Day 14) to correlate drug levels with any observed toxicities.[8]
References
- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. anesthesiologydfw.com [anesthesiologydfw.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Structural Underpinnings of Simnotrelvir's High Selectivity for SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
This technical guide provides a comprehensive analysis of the structural basis for the high selectivity of Simnotrelvir, an orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). Understanding these molecular interactions is critical for the rational design of next-generation antiviral therapeutics with improved potency and safety profiles. This compound's development, a structure-based optimization of the hepatitis C virus (HCV) protease inhibitor boceprevir, showcases a potent, enthalpy-driven binding mechanism that effectively and selectively disrupts viral replication.[1][2][3]
Mechanism of Action: Covalent Inhibition of 3CLpro
The SARS-CoV-2 3CLpro is a cysteine protease essential for the viral life cycle.[4] It cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins required for viral replication.[4] The high degree of conservation of the 3CLpro active site among coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[5][6]
This compound acts as a potent covalent inhibitor of 3CLpro.[5][6] Its mechanism involves the nitrile "warhead," which forms a reversible covalent thioimidate ester conjugate with the catalytic cysteine residue (C145) in the enzyme's active site.[1] This covalent modification effectively blocks the protease's catalytic activity, thereby halting the viral replication process.[7][8] The covalent nature of this interaction contributes significantly to the drug's high potency.[1][5]
The Structural Basis for High-Affinity Binding and Selectivity
The high selectivity of this compound stems from its exquisite molecular fit within the substrate-binding cavity of the SARS-CoV-2 3CLpro.[1] X-ray crystallography has revealed the precise interactions that anchor the inhibitor to the enzyme's active site subsites (S1, S2, and S4).[1]
A key and unconventional feature dictating this compound's selectivity is the induced-fit binding of its unique P2-dithiaspiro-proline group into the S2 subsite.[1] This interaction results in extensive hydrophobic contacts, most notably specific sulfur-sulfur (S‒S) interactions with the side chains of two methionine residues, M49 and M165.[1][2] This distinct interaction is not observed with other 3CLpro inhibitors like nirmatrelvir and provides a structural basis for this compound's improved selectivity against off-target host proteases.[1][2]
The detailed interactions are as follows:
-
Nitrile Warhead : Forms a covalent bond with the catalytic C145 and is stabilized by hydrogen bonds within the oxyanion hole (G143, S144, C145).[1]
-
P1 (γ-lactam) : Fits snugly into the S1 subsite, forming critical hydrogen bonds with the side chains of H163 and E166, and the main chain of F140.[1][2]
-
P2 (dithiaspiro-proline) : Engages in unique S‒S interactions with M49 and M165 in the S2 subsite, a major driver of selectivity.[1][2]
-
P3 (tert-butyl) : This hydrophobic group is oriented towards the bulk solvent and does not form specific interactions with the protease.[1]
-
P4 (trifluoroacetyl) : Occupies the hydrophobic S4 subsite, establishing favorable hydrophobic contacts.[1]
Quantitative Analysis of Potency and Efficacy
Multiple enzymatic and cell-based assays confirm that this compound is a potent pan-coronavirus 3CLpro inhibitor.[1][2][3] It maintains high potency against several SARS-CoV-2 variants of concern and even shows efficacy against some nirmatrelvir-resistant mutants.[1][9][10]
| Parameter | Target / Variant | Value | Reference |
| IC₅₀ | SARS-CoV-2 3CLpro (Wild-Type) | 24 nM | [11] |
| IC₅₀ | SARS-CoV-2 WIV04 | 26 nM | [9][12] |
| IC₅₀ | Delta Variant | 34 nM | [9][12] |
| IC₅₀ | Omicron B.1.1.529 | 43 nM | [9][12] |
| IC₅₀ | P132H Mutant (Omicron) | 8-13 nM | [1] |
| IC₅₀ | E166V Mutant (Nirmatrelvir-resistant) | Maintains better potency than nirmatrelvir | [10] |
| K_d | SARS-CoV-2 3CLpro (C145G mutant) | Significantly improved vs. lead compounds | [1] |
| Binding | Thermodynamic Signature | Enthalpy-driven | [1][2][3] |
The preclinical safety and pharmacokinetic profiles of this compound underscore its therapeutic potential. The high selectivity contributes to a favorable safety window.[1]
| Parameter | Species | Dosage | Value | Reference |
| EC₉₀ (total) | Delta Variant (in vitro) | N/A | 805 ng/mL | [1] |
| C_max | Mice (with Ritonavir) | 200 mg/kg | 49,300 ng/mL (>61x EC₉₀) | [1] |
| NOAEL | Rats | 1000 mg/kg/day | C_max: 16,950 ng/mL | [1] |
| NOAEL | Monkeys | 600 mg/kg/day | C_max: 26,450 ng/mL | [1] |
Experimental Protocols
The structural and functional characterization of this compound relies on a suite of established biochemical and biophysical techniques.
4.1 X-ray Crystallography
-
Protein Expression and Purification : The SARS-CoV-2 3CLpro (or its C145G mutant for noncovalent binding studies) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization : The purified protease is co-crystallized with this compound by vapor diffusion.
-
Data Collection and Refinement : Diffraction data are collected at a synchrotron source. The resulting electron density maps are used to build and refine the atomic model of the enzyme-inhibitor complex to high resolution (e.g., 1.5-2.0 Å).[2]
4.2 Enzymatic Inhibition Assay (IC₅₀ Determination)
-
Reaction Components : The assay is typically performed in a 384-well plate format containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), a specific concentration of purified 3CLpro enzyme (e.g., 30-60 nM), and a fluorogenic peptide substrate.[13]
-
Procedure : The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate.
-
Data Analysis : The rate of substrate cleavage is measured by monitoring fluorescence over time. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve.
4.3 Isothermal Titration Calorimetry (ITC)
-
Purpose : To determine the thermodynamic parameters of binding (dissociation constant K_d, enthalpy ΔH, and entropy ΔS). This method is used with the C145G mutant to measure the noncovalent binding affinity, eliminating the contribution of the covalent bond formation.[1]
-
Procedure : A solution of this compound is titrated into a solution containing the purified C145G 3CLpro mutant in a calorimeter cell. The heat released or absorbed upon binding is measured directly.
-
Data Analysis : The resulting thermogram is analyzed to determine the binding affinity (K_d) and the enthalpy (ΔH) and entropy (-TΔS) of binding, revealing an enthalpy-driven binding signature for this compound.[1]
4.4 Cell-Based Antiviral Assay
-
Cell Line and Virus : Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used. Cells are infected with a specific variant of SARS-CoV-2.
-
Procedure : Infected cells are treated with serial dilutions of this compound. After an incubation period, the extent of viral replication is quantified.
-
Quantification : Methods include quantifying viral RNA via RT-qPCR or measuring virus-induced cytopathic effect (CPE). The half-maximal effective concentration (EC₅₀) or 90% effective concentration (EC₉₀) is then determined.
Conclusion
The high selectivity of this compound for the SARS-CoV-2 main protease is not a fortuitous outcome but the result of precise, structure-guided drug design. The inhibitor's efficacy is rooted in its covalent mechanism and optimized fit within the enzyme's active site. Critically, the unique dithiaspiro-proline moiety at the P2 position establishes unconventional sulfur-sulfur interactions with methionine residues M49 and M165 in the S2 subsite.[1][2] This interaction is a key structural determinant that distinguishes this compound from other inhibitors and provides a strong basis for its selectivity, minimizing off-target effects and ensuring a favorable safety profile. These molecular insights not only validate this compound as a potent therapeutic agent but also provide a valuable blueprint for the future development of highly selective protease inhibitors against existing and emerging viral threats.
References
- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. anesthesiologydfw.com [anesthesiologydfw.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
Simnotrelvir's Efficacy Against Emerging SARS-CoV-2 Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simnotrelvir is an orally administered small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Preclinical and clinical studies have demonstrated its potent antiviral activity against a range of SARS-CoV-2 variants, including emerging Omicron sublineages.[3][4] This technical guide provides an in-depth overview of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its performance. The data presented herein support this compound as a viable therapeutic option for the treatment of mild-to-moderate COVID-19.[5][6]
Mechanism of Action
This compound functions as a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 3CL protease.[1] This irreversible binding blocks the protease's ability to cleave viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins.[7][8] The disruption of this process halts the formation of the viral replication-transcription complex, thereby inhibiting viral propagation.[1] The 3CLpro is highly conserved across coronaviruses, making it an attractive target for antiviral drugs with broad applicability.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a COVID-19 Therapeutic: A Technical Deep Dive into the Development of Simnotrelvir from a Boceprevir Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the development of Simnotrelvir, an oral antiviral agent for the treatment of COVID-19, from its origins in the scaffold of the Hepatitis C virus (HCV) protease inhibitor, boceprevir. Through a systematic, structure-based drug design approach, researchers optimized the boceprevir framework to potently and selectively inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the key quantitative data, detailed experimental methodologies, and the logical workflows that guided the successful progression of this compound from a repurposed concept to a clinical candidate.
From Hepatitis C to COVID-19: The Boceprevir Scaffold as a Starting Point
The urgent need for effective COVID-19 therapeutics prompted the exploration of repurposing existing antiviral drugs. Boceprevir, an approved inhibitor of the HCV NS3/4A serine protease, presented a promising starting point due to its peptidomimetic structure and covalent mechanism of action, which could be adapted to target the cysteine protease of SARS-CoV-2, the 3CLpro.[1][2] Initial studies confirmed that boceprevir itself exhibited inhibitory activity against the SARS-CoV-2 main protease (Mpro).[3][4] However, its potency was moderate, necessitating a focused drug discovery campaign to optimize its structure for this new target.[4]
The development of this compound involved a meticulous hit-to-lead-to-candidate optimization process.[1] Guided by the crystal structures of the SARS-CoV-2 3CLpro in complex with inhibitors, researchers systematically modified the warhead, as well as the P1, P2, and P4 segments of the boceprevir scaffold to enhance its potency and pharmacokinetic properties.[1][5] This structure-based design strategy was instrumental in creating a novel inhibitor with high affinity and selectivity for the SARS-CoV-2 3CLpro.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound and Precursors against SARS-CoV-2 3CLpro and Viral Replication
| Compound/Variant | Assay Type | IC50 (nM) | EC50 (µM) | Cell Line | Reference |
| Boceprevir | Enzymatic (Mpro) | 4130 | - | - | [3] |
| Viral Replication | - | 1.90 | - | [3] | |
| This compound | Enzymatic (3CLpro) | 24 | - | - | [8][9] |
| Viral Replication (WIV04) | - | 0.026 | Vero E6 | [5][10] | |
| Viral Replication (Delta) | - | 0.034 | Vero E6 | [5][10] | |
| Viral Replication (Omicron B.1.1.529) | - | 0.043 | Vero E6 | [5][10] | |
| Viral Replication (Omicron BA.1) | - | 0.148 | Vero E6 | [11] | |
| Viral Replication (Omicron BA.4) | - | 0.189 | Vero E6 | [11] | |
| Viral Replication (Omicron BA.5) | - | 0.130 (after 12 passages) | Vero E6 | [11] | |
| Nirmatrelvir | Viral Replication (Omicron BA.5) | - | 0.090 (after 12 passages) | Vero E6 | [11] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Tmax (h) | CL/F (L/h) | Reference |
| Human (Healthy) | Oral (this compound alone) | Single | 1.25 - 3.5 | 135 - 259 | [12] |
| Oral (with Ritonavir) | Single | - | 19.5 - 29.8 | [13] | |
| Rat | Oral (this compound alone) | - | - | 20.2 - 29.8 | [12] |
Tmax: Time to maximum plasma concentration; CL/F: Apparent total clearance.
Table 3: Clinical Efficacy of this compound in Adult Patients with Mild-to-Moderate COVID-19
| Parameter | This compound + Ritonavir | Placebo | p-value | Reference |
| Time to Symptom Resolution (hours) | 180.1 | 216.0 | 0.006 | [14][15] |
| Reduction in Viral Load (log10 copies/mL) at Day 5 | 30-fold greater reduction | - | <0.001 | [14] |
| Adverse Events (%) | 29.0 | 21.6 | - | [14] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments in the development of this compound. Detailed step-by-step protocols are typically found in the supplementary information of the cited publications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from precursors related to the boceprevir scaffold. The key steps involve the modification of the P1, P2, and P4 positions and the introduction of a suitable warhead to target the catalytic cysteine of the 3CLpro. The specific reagents, reaction conditions, and purification methods are detailed in the primary literature.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay is used to determine the in vitro potency of compounds against the 3CLpro enzyme.
-
Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is used. In its intact state, a quencher molecule in proximity to a fluorophore suppresses its fluorescence. Upon cleavage by 3CLpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Procedure:
-
The 3CLpro enzyme is incubated with various concentrations of the test compound (e.g., this compound).
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition at each compound concentration is determined relative to a no-inhibitor control.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation.
-
Cell-based Antiviral Activity Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with serial dilutions of the test compound.
-
A known amount of SARS-CoV-2 is added to the wells to infect the cells.
-
After an incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by:
-
Cytopathic Effect (CPE) Reduction Assay: Visually assessing the inhibition of virus-induced cell death and morphology changes.
-
Viral RNA Quantification (RT-qPCR): Measuring the amount of viral RNA in the cell culture supernatant.
-
Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.
-
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Efficacy in a Mouse Model of SARS-CoV-2 Infection
Animal models are crucial for evaluating the in vivo efficacy and safety of antiviral candidates.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are often used.
-
Procedure:
-
Mice are infected with a specific strain of SARS-CoV-2 (e.g., Delta variant).
-
Treatment with the test compound (this compound, often in combination with ritonavir) or a vehicle control is initiated at a specified time post-infection.
-
The animals are monitored for clinical signs of disease, such as weight loss.
-
At specific time points, tissues (e.g., lungs, brain) are collected to measure the viral load (via RT-qPCR or plaque assay) and to assess tissue pathology through histopathology.
-
The efficacy of the treatment is determined by its ability to reduce viral titers and alleviate disease symptoms compared to the control group.[5]
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Species: PK studies are conducted in various animal species (e.g., rats, monkeys) before moving to human trials.
-
Procedure:
-
The compound is administered through different routes (e.g., intravenous, oral).
-
Blood samples are collected at various time points after administration.
-
The concentration of the drug in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters such as Tmax, Cmax, AUC (area under the curve), and clearance are calculated to assess the drug's bioavailability and half-life.
-
Clinical Trials
Human clinical trials are conducted in multiple phases to evaluate the safety and efficacy of a new drug.
-
Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.
-
Phase II/III: These are larger, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and further assess the safety of the drug in patients with the target disease (in this case, mild-to-moderate COVID-19). Key endpoints include the time to symptom resolution and the change in viral load.[14][15]
Visualizing the Development and Mechanism of this compound
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's development and mechanism of action.
Caption: Structure-based drug design workflow from Boceprevir to this compound.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Preclinical development workflow for this compound.
Conclusion
The development of this compound from the boceprevir scaffold is a prime example of successful structure-based drug design and repurposing. By systematically optimizing a known viral protease inhibitor, researchers were able to rapidly develop a potent and orally bioavailable therapeutic for COVID-19. The comprehensive preclinical evaluation, including robust in vitro and in vivo studies, laid a strong foundation for its successful clinical development. This compound, in combination with ritonavir, has demonstrated clinical efficacy in reducing the duration of symptoms and viral load in patients with mild-to-moderate COVID-19, offering a valuable addition to the arsenal of antiviral treatments.[14][16]
References
- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. structure-based-development-and-preclinical-evaluation-of-the-sars-cov-2-3c-like-protease-inhibitor-simnotrelvir - Ask this paper | Bohrium [bohrium.com]
- 8. staging3.velocis.in:8243 [staging3.velocis.in:8243]
- 9. selleckchem.com [selleckchem.com]
- 10. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
Methodological & Application
Application Notes and Protocols: Simnotrelvir Cell-Based Antiviral Assay
Introduction
Simnotrelvir (also known as SIM0417 or SARS-CoV-2-IN-41) is an orally bioavailable small-molecule antiviral agent that specifically targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[1][4] this compound acts as a covalent inhibitor, binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby blocking its function and halting viral propagation.[1][5][6] Preclinical and clinical studies have demonstrated its potent activity against various SARS-CoV-2 variants.[3][4][7] These application notes provide detailed protocols for evaluating the in vitro cell-based antiviral activity and cytotoxicity of this compound.
Mechanism of Action of this compound
This compound inhibits the SARS-CoV-2 3CL protease, an enzyme crucial for processing viral polyproteins (pp1a and pp1ab) translated from the viral RNA.[4][6] By blocking this cleavage step, the formation of the viral replication-transcription complex is prevented, thereby halting viral replication.[1]
Caption: Mechanism of Action of this compound targeting the viral 3CL protease.
Quantitative Data Summary
This compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants in cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |
| WIV04 (Original) | Vero E6 | 0.026 | [1][7] |
| Delta | Vero E6 | 0.034 | [7] |
| Omicron B.1.1.529 | Vero E6 | 0.043 | [7] |
| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | [7] |
| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | [7] |
| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | [7] |
| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | [7] |
| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | [7] |
| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | [7] |
| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | [7] |
| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | [7] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50% (50% Cytotoxicity Concentration, CC50).[8][9] This is crucial for assessing the compound's therapeutic window.
Caption: Workflow for determining the 50% Cytotoxicity Concentration (CC50).
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6) into 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations. Include a "cells only" control with medium and vehicle (e.g., DMSO) but no compound.[1]
-
Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plates for a period that matches the antiviral assay, typically 72 hours.[1][7]
-
Viability Measurement: Assess cell viability using a suitable reagent such as CellTiter-Glo Luminescent Cell Viability Assay or MTT.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the CC50 value.[9]
Protocol 2: Cell-Based Antiviral Activity Assay (IC50/EC50 Determination)
This protocol evaluates the ability of this compound to inhibit virus-induced cytopathic effect (CPE) in host cells.[1] The concentration that inhibits CPE by 50% is the IC50 or EC50 (50% effective concentration).
Caption: Workflow for the this compound cell-based antiviral activity assay.
Methodology:
-
Cell Seeding: Seed Vero E6 cells into 48-well or 96-well plates at a density of 100,000 cells/well (for 48-well plates) and incubate for 24 hours at 37°C with 5% CO2.[7]
-
Compound Addition: After 24 hours, remove the culture supernatants. Add serially diluted this compound to the wells.
-
Virus Infection: Infect the cells with the desired SARS-CoV-2 variant at a low multiplicity of infection (MOI), for example, 0.01.[7] Include appropriate controls: "cells only" (no virus, no compound) and "virus only" (no compound).
-
Incubation: Incubate the plates for 1 hour to allow for viral entry.[7] Following this, continue incubation for a total of 72 hours in a BSL-3 facility.[7]
-
Viability Measurement: After 72 hours, assess cell viability using a method that quantifies the reduction in virus-induced CPE, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][7]
-
Data Analysis:
-
Normalize the data with the "cells only" control representing 100% viability (0% CPE) and the "virus only" control representing 0% viability (100% CPE).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a four-parameter fitting model to calculate the IC50/EC50 value.[7]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.[8][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Simnotrelvir in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simnotrelvir is an antiviral agent that has been investigated for its therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a reliable and robust method for the quantification of this compound in biological matrices is essential. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, accuracy, precision, and other relevant parameters according to bioanalytical method validation guidelines.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-D4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-D4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound-D4 stock solution with acetonitrile to a final concentration of a suitable level.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation Protocol A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[1][2]
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-D4).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]
4. LC-MS/MS Instrumentation and Conditions The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[1][2] |
| Gradient Elution | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 548.0 → 461.0[4], this compound-D4 (IS): m/z 552.1 → 461.0[4] |
| Dwell Time | 40 msec[4] |
| Collision Energy (CE) | This compound: -36 V[4], this compound-D4: -33 V[4] |
| Declustering Potential (DP) | This compound: -95 V[4], this compound-D4: -120 V[4] |
Data Presentation
Method Validation Summary
The developed method was validated according to the principles of bioanalytical method validation. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity Range | 2.5 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115%[3] |
| Matrix Effect | Within acceptable limits (85 - 115%)[3] |
| Stability (Room Temp, 72h) | Stable[3] |
Table 3: Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) | Inter-day Precision (%CV) |
| LLOQ | 2.5 | -2.5 | 8.9 | -3.1 | 9.5 |
| Low | 10 | 4.2 | 6.1 | 3.5 | 7.2 |
| Medium | 100 | -1.8 | 4.5 | -2.3 | 5.8 |
| High | 1000 | 3.6 | 3.2 | 2.9 | 4.1 |
Note: The data presented in Tables 2 and 3 are representative and may vary based on specific experimental conditions.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel UPLC-MS/MS Method for Detecting this compound in Rat Plasma and Its Application for Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of this compound and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Simnotrelvir in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simnotrelvir (VV116) is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Mechanism of Action: 3CLpro Inhibition
This compound is a small molecule inhibitor that targets the 3CLpro of SARS-CoV-2.[1][2] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription. By inhibiting 3CLpro, this compound blocks the viral life cycle. The 3CLpro has also been shown to cleave host proteins such as IRF3, NLRP12, TAB1, and CARD8, thereby dysregulating the host's innate immune response.[3][4][5] Inhibition of 3CLpro by this compound is expected to not only directly halt viral replication but also mitigate these detrimental effects on the host's immune system.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosages and efficacy data from preclinical studies of this compound in K18-hACE2 mice infected with the SARS-CoV-2 Delta strain.[6][7]
Table 1: Dosing Regimen for this compound in K18-hACE2 Mice
| Compound | Dosage (mg/kg) | Co-administered Agent | Dosage (mg/kg) | Route of Administration | Dosing Frequency |
| This compound | 50 | Ritonavir | 50 | Oral Gavage | Twice Daily |
| This compound | 200 | Ritonavir | 50 | Oral Gavage | Twice Daily |
| Vehicle | N/A | N/A | N/A | Oral Gavage | Twice Daily |
Table 2: In Vivo Efficacy of this compound in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Day 2 Lung Viral Titer (log10 PFU/g) | Day 4 Lung Viral Titer (log10 PFU/g) | Day 4 Brain Viral Titer (log10 PFU/g) | Body Weight Change |
| Vehicle Control | ~6.5 | ~6.0 | ~4.0 | ~10% loss |
| This compound (50 mg/kg) + Ritonavir (50 mg/kg) | ~5.0 | ~4.0 | Undetectable | Protected from weight loss |
| This compound (200 mg/kg) + Ritonavir (50 mg/kg) | ~4.0 | Undetectable | Undetectable | Protected from weight loss |
Note: The values in Table 2 are approximate and based on graphical data from the cited literature.
Experimental Protocols
Animal Model and Virus
-
Animal Model: K18-hACE2 transgenic mice (6-8 weeks old, male) are used for these studies.[6] This model expresses human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, making them susceptible to infection.
-
Virus: SARS-CoV-2 Delta variant (B.1.617.2) is used for infection.[6]
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies.
This compound Formulation and Administration
-
Formulation: While the exact vehicle composition is not always detailed, a common approach is to formulate the compound in a vehicle suitable for oral administration in mice. For hydrophobic compounds, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. The vehicle used in one study was a control formulation containing 1.1% MTBE.[6] It is crucial to perform solubility and stability tests for the specific formulation.
-
Administration:
-
Prepare the required concentrations of this compound and ritonavir in the chosen vehicle.
-
Administer the formulation via oral gavage twice daily. The volume of administration for mice is typically up to 10 mL/kg of body weight.[8][9][10][11]
-
The vehicle control group should receive the same volume of the vehicle without the active compounds.
-
SARS-CoV-2 Infection of K18-hACE2 Mice
-
Anesthetize the K18-hACE2 mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Intranasally inoculate the mice with a lethal dose of the SARS-CoV-2 Delta variant (e.g., 1 x 10^5 PFU) in a volume of 50 µL.[12]
-
Monitor the animals for recovery from anesthesia.
Monitoring and Sample Collection
-
Monitor the body weight of the mice daily.
-
Observe the animals for any clinical signs of disease.
-
On day 2 and day 4 post-infection, euthanize a subset of mice from each group.[6]
-
Aseptically collect lung and brain tissues for viral load analysis. A portion of the tissue can be fixed in 10% neutral buffered formalin for histopathological analysis.
Quantification of Viral Load
-
Weigh the collected lung and brain tissues and homogenize them in an appropriate volume of DMEM.
-
Clarify the tissue homogenates by centrifugation.
-
Prepare serial 10-fold dilutions of the supernatants.
-
Infect confluent monolayers of Vero E6 cells with the dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or another suitable overlay.[13]
-
Incubate the plates for 2-3 days at 37°C.
-
Fix the cells with 10% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.
-
Extract total RNA from the tissue homogenates using a suitable RNA extraction kit.[14]
-
Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene or RdRp gene).[15][16][17][18]
-
Use a standard curve generated from a known quantity of viral RNA to quantify the number of viral RNA copies per gram of tissue.
Conclusion
These application notes provide a comprehensive framework for conducting in vivo efficacy studies of this compound in a mouse model of SARS-CoV-2 infection. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to evaluate the antiviral potential of this compound and other 3CLpro inhibitors. It is essential to perform all work with SARS-CoV-2 in a BSL-3 facility and to follow all institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. olaw.nih.gov [olaw.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Live Imaging and Quantification of Viral Infection in K18 hACE2 Transgenic Mice using Reporter-Expressing Recombinant SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajtmh.org [ajtmh.org]
- 14. Early pathogenesis profiles across SARS-CoV-2 variants in K18-hACE2 mice revealed differential triggers of lung damages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of Simnotrelvir-Protease Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the co-crystallization of the antiviral drug Simnotrelvir with its target, the SARS-CoV-2 3C-like protease (3CLpro). The successful generation of high-quality crystals of this complex is crucial for structure-based drug design and for understanding the molecular basis of its inhibitory action.
Introduction
This compound is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4][5] By covalently binding to the catalytic cysteine residue in the active site of 3CLpro, this compound blocks the processing of the viral polyproteins, thereby halting the viral life cycle.[1][3][6][7] The development and optimization of this compound were significantly guided by structural biology, underscoring the importance of obtaining high-resolution crystal structures of the drug in complex with its target protease.[2][3][4][6][8]
These notes offer a comprehensive guide, from the expression and purification of SARS-CoV-2 3CLpro to the co-crystallization with this compound and data collection.
Mechanism of Action of this compound
The SARS-CoV-2 genome encodes large polyproteins, pp1a and pp1ab, which require proteolytic cleavage by viral proteases to release functional non-structural proteins (nsps) necessary for viral replication and transcription.[9][10][11] The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[10][12] this compound acts as a covalent inhibitor of 3CLpro, forming a stable adduct with the catalytic cysteine residue (Cys145) in the enzyme's active site.[1][6][7] This irreversible inhibition prevents the processing of the viral polyproteins, thereby disrupting the formation of the viral replication-transcription complex and effectively stopping viral propagation.
Below is a diagram illustrating the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Caption: Role of 3CLpro in the SARS-CoV-2 replication cycle and its inhibition by this compound.
Experimental Protocols
Expression and Purification of SARS-CoV-2 3CLpro
This protocol is adapted from established methods for producing SARS-CoV-2 3CLpro in E. coli.[1][13][14]
a. Plasmid and Bacterial Strain:
-
Expression Plasmid: A common expression vector is pGEX-6P-1 containing the gene for SARS-CoV-2 3CLpro (NSP5). Often, a fusion tag such as Glutathione S-transferase (GST) or a SUMO tag is used to improve solubility and facilitate purification.[1][14]
-
Bacterial Strain: E. coli BL21(DE3) is a suitable strain for protein expression.[8]
b. Expression:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Continue to grow the culture at a reduced temperature, such as 16-20°C, for 16-20 hours to enhance protein folding and solubility.
c. Purification:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a GST-affinity chromatography column (e.g., GSTrap column) pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to remove unbound proteins.
-
Elute the GST-tagged 3CLpro using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT).
-
Cleave the GST tag using a specific protease (e.g., PreScission Protease) overnight at 4°C during dialysis against a buffer without glutathione.
-
Further purify the cleaved 3CLpro using size-exclusion chromatography (e.g., Superdex 75 column) to separate the protease from the cleaved tag and any remaining impurities. The protein should be eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA).
-
Concentrate the purified protein to 5-10 mg/mL. Assess purity by SDS-PAGE.
Co-crystallization of this compound-3CLpro Complex
The hanging drop vapor diffusion method is commonly used for the crystallization of protein-ligand complexes.
a. Complex Formation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 100 mM).
-
Incubate the purified SARS-CoV-2 3CLpro (at a concentration of ~7 mg/mL) with a 2-4 mM final concentration of this compound for at least 1 hour on ice to allow for covalent complex formation.
b. Crystallization:
-
Set up crystallization trials using the hanging drop vapor diffusion method.
-
Pipette 1 µL of the this compound-3CLpro complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature, typically 20°C.
-
Monitor the drops for crystal growth over several days to weeks.
c. Optimization of Crystallization Conditions: Initial crystals can often be improved by optimizing the crystallization conditions. This involves systematically varying the parameters of the initial hit condition.
-
Precipitant Concentration: Vary the concentration of the precipitating agent (e.g., PEG 6000) in a range of 10-22%.[15]
-
pH: Screen a pH range around the initial condition (e.g., pH 5.75-6.25 for MES buffer).[15]
-
Additives: Screen for additives that may improve crystal quality.
-
Protein Concentration: Vary the concentration of the protein-inhibitor complex.
The following diagram outlines the general workflow for the expression, purification, and crystallization of the this compound-3CLpro complex.
Caption: Workflow from gene to crystal for the this compound-3CLpro complex.
Data Presentation
The quality of the resulting crystals is assessed by X-ray diffraction. The following table summarizes the data collection and refinement statistics for a representative crystal of the SARS-CoV-2 3CLpro in complex with this compound, based on the publicly available data from the Protein Data Bank (PDB entry 8IGX).[8]
| Parameter | Value |
| Data Collection | |
| PDB ID | 8IGX |
| Resolution (Å) | 1.90 |
| Space group | C 1 2 1 |
| Unit cell dimensions (Å) | a=89.6, b=50.7, c=74.1 |
| α, β, γ (°) | 90, 122.9, 90 |
| Refinement | |
| R-work | 0.176 |
| R-free | 0.212 |
| No. of atoms | 2,538 |
| Protein residues | 305 |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals, clear drops | - Protein concentration too low.- Precipitant concentration too low.- pH is far from the protein's pI. | - Increase protein concentration.- Increase precipitant concentration.- Screen a wider pH range. |
| Amorphous precipitate | - Protein concentration too high.- Precipitant concentration too high.- Protein is aggregated or unstable. | - Decrease protein concentration.- Decrease precipitant concentration.- Re-purify the protein, consider adding stabilizing agents. |
| Showers of microcrystals | - Nucleation is too rapid. | - Decrease protein and/or precipitant concentration.- Increase the volume of the drop.- Try microseeding. |
| Poorly diffracting crystals | - Crystal lattice is disordered.- Crystals are too small. | - Optimize crystallization conditions (pH, precipitants, additives).- Try different cryoprotectants.- Anneal the crystals by briefly thawing and re-freezing. |
| Protease degradation | - Contamination with other proteases.- Autolysis of the protease. | - Ensure thorough cleaning of crystallization robotics.[16][17]- Work at low temperatures and consider adding protease inhibitors during purification (if they don't interfere with the target protease). |
References
- 1. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. structure-based-development-and-preclinical-evaluation-of-the-sars-cov-2-3c-like-protease-inhibitor-simnotrelvir - Ask this paper | Bohrium [bohrium.com]
- 6. Protocol for production and purification of SARS-CoV-2 3CLpro [cris.unibo.it]
- 7. ‘Seeding’ with protease to optimize protein crystallization conditions in in situ proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 10. Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coronavirus - Wikipedia [en.wikipedia.org]
- 12. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleaning protocols for crystallization robots: preventing protease contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Simnotrelvir in COVID-19 Respiratory Symptom Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Simnotrelvir, an oral antiviral agent, in clinical and preclinical studies for the treatment of respiratory symptoms associated with COVID-19. Detailed protocols derived from published research are included to guide future investigations.
Introduction
This compound (also known as SIM0417 or SSD8432) is a potent and selective inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication.[1][2][3][4] Marketed in China under the brand name XIANNUOXIN™, it is co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme, thereby increasing this compound's plasma concentration.[1][5] Clinical studies have demonstrated its efficacy in reducing the duration of respiratory and other symptoms in patients with mild to moderate COVID-19.[1][6][7][8][9][10][11]
Mechanism of Action
This compound functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[1][3] This protease is essential for cleaving viral polyproteins into functional proteins required for viral replication. By binding to the active site of 3CLpro, this compound blocks this process, thereby halting the viral life cycle.[2][3] The high degree of conservation of the 3CLpro active site across different coronaviruses suggests that this compound may have broad-spectrum activity.[3]
Caption: Mechanism of action of this compound.
Preclinical and Clinical Efficacy
Preclinical studies in cell-based assays and mouse models demonstrated that this compound effectively inhibits the replication of various SARS-CoV-2 variants, including Delta and Omicron subvariants.[12][13][14] These studies also established a favorable pharmacokinetic and safety profile, supporting its progression to clinical trials.[1][14]
A pivotal Phase 2-3, double-blind, randomized, placebo-controlled trial in China provided key evidence for this compound's clinical efficacy in adults with mild to moderate COVID-19.[1][9][10][11]
Quantitative Data Summary
| Efficacy Endpoint | This compound + Ritonavir | Placebo | Outcome | Citations |
| Time to Sustained Symptom Resolution | 180.1 hours | 216.0 hours | Median difference of -35.8 hours (a reduction of approximately 1.5 days) | [1][6][7][8][9][10][11] |
| Viral Load Reduction (Day 5) | - | - | 30-fold greater reduction compared to placebo; Mean difference of -1.51 log10 copies/mL | [1][6][7][9] |
| Nucleic Acid Conversion Time | - | - | Shortened by approximately 2.2 days | [15][16] |
Data from the Phase 2-3 clinical trial published in the New England Journal of Medicine.
| Safety Endpoint | This compound + Ritonavir | Placebo | Notes | Citations |
| Incidence of Adverse Events | 29.0% | 21.6% | Most adverse events were mild or moderate. An increase in blood triglyceride levels was noted in the treatment group. | [7][8][9][10] |
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the key Phase 2-3 clinical trial of this compound.
Protocol 1: Phase 2-3 Clinical Trial for Mild-to-Moderate COVID-19
Objective: To evaluate the efficacy and safety of this compound plus ritonavir in adult patients with mild-to-moderate COVID-19.
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe or critical COVID-19.
-
Hospitalization for COVID-19.
-
Known hypersensitivity to this compound, ritonavir, or their components.
-
Treatment Regimen:
-
Investigational Arm: 750 mg of this compound co-administered with 100 mg of ritonavir, taken orally twice daily for 5 days.[9][10]
-
Control Arm: Matching placebo administered orally twice daily for 5 days.[9][10]
Endpoints:
-
Primary Efficacy Endpoint: Time to sustained resolution of 11 COVID-19-related symptoms for at least two consecutive days.[9][10] These symptoms include respiratory (cough, stuffy or runny nose, sore throat, shortness of breath), systemic (headache, feverishness, chills, muscle aches), and gastrointestinal (nausea, vomiting, diarrhea) symptoms.[8]
-
Secondary Efficacy Endpoints:
-
Safety Endpoint: Incidence and severity of adverse events.[9][10]
Caption: Clinical trial workflow for this compound.
Conclusion
This compound, in combination with ritonavir, has emerged as a promising oral antiviral for the treatment of mild-to-moderate COVID-19. Its mechanism of action, targeting the conserved 3CL protease, and its demonstrated clinical efficacy in reducing the duration of respiratory and other symptoms, make it a valuable tool in the ongoing management of SARS-CoV-2 infections. The protocols outlined above, derived from key clinical trials, provide a framework for further research and development in this area. Continued investigation, including real-world observational studies and trials in different patient subgroups, will further delineate its role in the therapeutic landscape.[8]
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 6. jwatch.org [jwatch.org]
- 7. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 8. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 9. eswi.org [eswi.org]
- 10. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuremidevir and this compound–Ritonavir for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. China approves two oral drugs to treat COVID-19 | BioWorld [bioworld.com]
Development of Simnotrelvir Resistance in Continuous Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir is an oral antiviral agent that targets the 3C-like protease (3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[1][2] Its potent activity against various SARS-CoV-2 variants has been established.[1][3][4] Understanding the potential for and mechanisms of resistance development is a critical aspect of its preclinical and clinical evaluation. This document provides detailed protocols for inducing and characterizing this compound resistance in continuous cell culture, based on published in vitro studies.[1][3][4]
Data Presentation
Table 1: In Vitro Resistance Profile of this compound After Serial Passage
This table summarizes the results from in vitro studies where SARS-CoV-2 and other coronaviruses were serially passaged in the presence of this compound to select for resistant variants.
| Virus Variant | Cell Line | Number of Passages | Fold Increase in IC50 | Reference |
| SARS-CoV-2 Omicron BA.5 | Vero E6 | 5 | 3.2 | [1] |
| SARS-CoV-2 Omicron BA.5 | Vero E6 | 10 | 4.5 | [1] |
| HCoV-OC43 | RD | 12 | 8.3 | [1] |
Table 2: Inhibitory Activity of this compound Against Nirmatrelvir-Resistant 3CLpro Mutants
This compound has demonstrated efficacy against several 3CLpro mutations known to confer resistance to nirmatrelvir.[1][3][4] This table presents the half-maximal inhibitory concentration (IC50) values of this compound against these mutant enzymes.
| 3CLpro Mutant | This compound IC50 (µM) | Reference |
| Wild-Type | 0.018 | [1] |
| A260V | 0.027 | [1] |
| Y54A | 0.228 | [1] |
| T21I + S144A | 0.248 | [1] |
| F140A | 0.394 | [1] |
| H172Y | 1.090 | [1] |
| E166V | 12.86 | [1] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant SARS-CoV-2 by Serial Passage in Cell Culture
This protocol details the methodology for inducing resistance to this compound in SARS-CoV-2 through continuous culture in the presence of the drug.
Materials:
-
Vero E6 cells (or other susceptible cell line, e.g., RD cells for HCoV-OC43)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock (e.g., Omicron BA.5 variant)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Reagents for viral RNA extraction and quantification (qRT-PCR)
-
Reagents for cytopathic effect (CPE) reduction assay
Procedure:
-
Cell Preparation: Seed Vero E6 cells in 6-well plates and culture until they reach 80-90% confluency.
-
Initial Infection and Drug Treatment:
-
Prepare a series of this compound dilutions in DMEM.
-
Infect the Vero E6 cell monolayers with the SARS-CoV-2 virus stock at a low multiplicity of infection (MOI), for example, 0.01.
-
After a 1-2 hour adsorption period, remove the inoculum and add fresh DMEM containing this compound at a concentration equivalent to the IC50 or IC90.
-
-
Virus Passage:
-
Incubate the infected plates for 3-4 days, or until CPE is observed in the virus control wells (no drug).
-
Harvest the supernatant from the well with the highest concentration of this compound that still shows evidence of viral replication.
-
Use this supernatant to infect a fresh monolayer of Vero E6 cells.
-
For subsequent passages, the concentration of this compound can be kept constant or gradually increased.
-
-
Monitoring Resistance:
-
After a predetermined number of passages (e.g., 5, 10, 12), titrate the passaged virus stock.
-
Perform a CPE reduction assay or a similar antiviral susceptibility assay to determine the IC50 of this compound against the passaged virus.
-
Compare the IC50 value of the passaged virus to that of the parental virus to calculate the fold-change in resistance.
-
-
Genotypic Analysis:
-
Extract viral RNA from the resistant virus stock.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the 3CL protease.
-
Sequence the amplified product to identify any mutations that may be associated with the observed resistance phenotype.
-
Protocol 2: 3CLpro FRET-Based Enzymatic Assay
This protocol describes a method to assess the inhibitory activity of this compound against wild-type and mutant 3CLpro enzymes using a Förster Resonance Energy Transfer (FRET) assay.[5]
Materials:
-
Recombinant SARS-CoV-2 3CLpro (wild-type or mutant)
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup:
-
Add the recombinant 3CLpro enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for a specified period to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for selecting this compound-resistant virus.
References
- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Simnotrelvir Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir is an oral antiviral agent targeting the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Ensuring the stability of this compound throughout its shelf life is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analytical methods used to assess the stability of this compound and to study its degradation pathways under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance, and helping to develop stable formulations and establish appropriate storage conditions.[1][2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[2] The resulting degradation products can then be identified and quantified using appropriate analytical techniques.
This document outlines protocols for stability-indicating analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful tools for separating and identifying the parent drug from its degradation products.
Analytical Methods for Stability and Degradation Analysis
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or other impurities.
UPLC Method for this compound and Ritonavir
A validated UPLC method has been developed for the simultaneous estimation of this compound and its pharmacokinetic enhancer, ritonavir.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl Column (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (60:40 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV Detector |
| Retention Time | This compound: 1.113 min; Ritonavir: 1.875 min |
This method is suitable for routine quality control analysis of this compound in pharmaceutical formulations.[4]
LC-MS/MS Method for this compound Quantification
A sensitive and specific LC-MS/MS method has been established for the quantification of this compound in biological matrices, which can be adapted for stability studies.[5][6][7]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with methanol and water |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition | This compound: m/z 550.20 → 160.15 |
| Internal Standard | Nirmatrelvir: m/z 500.3 → 110.3 |
This method provides the high sensitivity and selectivity required for detecting low levels of degradation products.
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating methods.[1][2]
Summary of Forced Degradation Results for this compound
The following table summarizes the percentage of degradation of this compound observed under various stress conditions in a study involving a combination with ritonavir.[3]
| Degradation Condition | % Degradation of this compound |
| Acid Hydrolysis | 11.3% |
| Alkaline Hydrolysis | 12.0% |
| Oxidative (Peroxide) | 14.9% |
| Reduction | 0.4% |
| Thermal | 0.9% |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
a. Acid Hydrolysis
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2-8 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
b. Alkaline Hydrolysis
-
Follow the same initial steps as in acid hydrolysis.
-
Add an equal volume of 0.1 N NaOH.
-
Reflux the solution under controlled conditions.
-
After the specified time, cool the solution and neutralize with 0.1 N HCl.
-
Dilute the solution for analysis.
c. Oxidative Degradation
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration.
-
Monitor the reaction progress.
-
Once the desired degradation is achieved, dilute the solution for analysis.
d. Thermal Degradation
-
Place the solid drug substance in a temperature-controlled oven.
-
Expose the sample to a high temperature (e.g., 105 °C) for a defined period (e.g., 6 hours).[4]
-
For solutions, reflux the drug solution at a high temperature.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid sample or dilute the solution for analysis.
e. Photolytic Degradation
-
Expose the solid drug substance or a solution of the drug to a photostability chamber.
-
The exposure should be to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[2][3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the sample for analysis.
Protocol for UPLC-UV Analysis
This protocol describes the steps for analyzing the stressed samples using the developed UPLC method.
-
Sample Preparation: Prepare the stressed and control samples as described in the forced degradation protocol. Ensure the final concentration is within the linear range of the method (93.75–562.50 µg/mL for this compound).[4]
-
Chromatographic Analysis:
-
Inject a standard solution of this compound to determine the retention time and peak area.
-
Inject the control sample (unstressed).
-
Inject each of the stressed samples.
-
-
Data Analysis:
-
Identify the peak for this compound in the chromatograms of the stressed samples based on the retention time.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in the control sample.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
-
Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Method for Detecting this compound in Rat Plasma and Its Application for Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS/MS method for the simultaneous determination of this compound and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application of Simnotrelvir in High-Risk Patient Populations: A Guide for Researchers and Drug Development Professionals
Application Note
Introduction
Simnotrelvir, an oral antiviral agent, has emerged as a therapeutic option for the treatment of mild-to-moderate COVID-19. Co-packaged with ritonavir, which acts as a pharmacokinetic enhancer, this compound targets the 3C-like (3CL) protease of SARS-CoV-2, an enzyme critical for viral replication.[1] This document provides detailed application notes and protocols for the use of this compound, with a particular focus on high-risk patient populations. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[2][3] The 3CL protease is responsible for cleaving viral polyproteins into functional non-structural proteins essential for the viral replication cycle.[4] By binding to the active site of the 3CL protease, this compound blocks this cleavage process, thereby inhibiting viral replication.[3] The co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, slows the metabolism of this compound, leading to higher systemic concentrations and prolonged antiviral activity.[3][5]
Application in High-Risk Patient Populations
Clinical trials have demonstrated the efficacy of this compound in reducing the duration of symptoms in patients with mild-to-moderate COVID-19.[6] Notably, a subgroup analysis of a phase II/III clinical trial (NCT05506176) indicated a more pronounced effect in patients with high-risk factors for severe illness.[7]
High-Risk Factors Identified in Clinical Trials:
Data from clinical studies suggest that individuals with the following conditions may be considered at high risk for progressing to severe COVID-19:
-
Older age
-
Obesity or being overweight
-
Current smoking
-
Chronic respiratory disease
-
Cardiovascular disease
-
Diabetes mellitus
-
Immunocompromised status
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal phase II/III clinical trial of this compound.
Table 1: Efficacy of this compound in the Overall and High-Risk Adult Patient Populations with Mild-to-Moderate COVID-19
| Endpoint | Overall Population (this compound vs. Placebo) | High-Risk Subgroup (this compound vs. Placebo) |
| Median Time to Sustained Symptom Resolution | 180.1 hours vs. 216.0 hours (Median Difference: -35.8 hours)[6] | Shortened by approximately 2.5 days[7] |
| Primary Endpoint (Time to sustained resolution of 11 COVID-19 symptoms) | Significantly shorter in the this compound group (P=0.006)[6] | Not explicitly stated, but a significant reduction was observed. |
Table 2: Virologic and Safety Outcomes
| Endpoint | This compound Group | Placebo Group |
| Mean Decrease in Viral Load from Baseline (Day 5) | -1.51 log10 copies/mL greater than placebo[6] | Not applicable |
| Incidence of Adverse Events | 29.0%[6] | 21.6%[6] |
| Severity of Adverse Events | Most were mild or moderate[6] | Most were mild or moderate[6] |
Experimental Protocols
Protocol: Phase II/III Randomized, Double-Blind, Placebo-Controlled Trial of this compound/Ritonavir for Mild-to-Moderate COVID-19 (Based on NCT05506176)
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe or critical COVID-19.[8]
-
Hospitalization due to COVID-19.
-
Anticipated need for hospitalization or advanced respiratory support.
-
2. Study Design:
-
A 1:1 randomization to receive either this compound/Ritonavir or a matching placebo.[6]
3. Investigational Product and Dosage:
-
This compound: 750 mg (two 375 mg tablets).[6]
-
Ritonavir: 100 mg (one tablet).[6]
-
Administration: Orally, twice daily for 5 consecutive days.[6]
4. Endpoints:
-
Primary Efficacy Endpoint: Time from the first dose to the sustained resolution of 11 COVID-19 related symptoms for at least two consecutive days.[6] The 11 symptoms include:
-
Cough
-
Nasal obstruction or rhinorrhea
-
Pharynx pain or dry throat
-
Shortness of breath or dyspnea
-
Headache
-
Feeling hot or pyrexia
-
Chills or shiver
-
Muscle pain or generalized pain
-
Nausea
-
Vomiting
-
Diarrhea
-
-
Secondary Efficacy Endpoints:
-
Time to sustained alleviation of all 11 symptoms.
-
Occurrence of severe COVID-19 or death.
-
-
Virologic Endpoint: Change from baseline in SARS-CoV-2 viral load.[6]
-
Safety Endpoint: Incidence and severity of adverse events.[6]
Visualizations
Caption: this compound's Mechanism of Action on the SARS-CoV-2 Lifecycle.
Caption: Workflow of the this compound Phase II/III Clinical Trial.
Caption: Logical Relationship of Patient Stratification in Clinical Trials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 6. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Simnotrelvir Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Simnotrelvir in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1][2] To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[2] It is crucial to use a fresh, anhydrous supply of DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and how can I prevent it?
A2: this compound is a hydrophobic compound with poor aqueous solubility.[1] Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for such compounds. This occurs because the compound, which is stable in the organic solvent, "crashes out" of solution when the solvent environment becomes predominantly aqueous.
To prevent this, consider the following troubleshooting steps:
-
Optimize the dilution method: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform serial dilutions. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution. Temperature shifts can negatively impact solubility.[3]
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%, to minimize both solubility issues and potential cytotoxicity.[3]
-
Consider co-solvents: For challenging situations, the use of co-solvents in the final formulation can improve solubility. See the detailed protocols below for examples.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3]
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during in vitro experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | - High final concentration of this compound.- Rapid change in solvent polarity.- Low temperature of the aqueous medium. | - Perform a dose-response experiment to determine the lowest effective concentration.- Use a serial dilution method, creating an intermediate dilution in a small volume of media before adding to the final volume.- Ensure the cell culture medium is pre-warmed to 37°C.[3] |
| Precipitation over time in the incubator | - Temperature fluctuations.- pH shift in the media due to CO2 environment.- Interaction with media components (e.g., salts, proteins).[3] | - Ensure the incubator maintains a stable temperature.- Use a medium with a proper buffering system (e.g., HEPES) for the CO2 concentration used.- Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Cloudiness or turbidity in the media | - Fine particulate precipitation.- Microbial contamination. | - Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.- If precipitation is confirmed, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
Data Presentation: this compound Solubility in Different Solvent Systems
The following table summarizes the solubility of this compound in various solvent systems suitable for in vitro and in vivo experiments.
| Solvent System | Achievable Concentration | Notes |
| 100% DMSO | ≥ 100 mg/mL (≥ 181.94 mM)[1][2] | Recommended for stock solutions. Use of ultrasonication can aid dissolution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 4.55 mM)[4] | A clear solution can be obtained. Recommended for in vivo studies but can be adapted for in vitro use where higher concentrations in a final aqueous-based solution are needed. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 4.55 mM)[4] | SBE-β-CD acts as a solubilizing agent. The SBE-β-CD solution should be prepared fresh. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 4.55 mM)[4] | Primarily for in vivo oral administration studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 549.63 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[2]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted from an in vivo formulation and can be useful for in vitro assays requiring higher final concentrations of this compound in an aqueous environment.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl in water)
-
Sterile conical tubes
Procedure (for a 1 mL working solution with a final this compound concentration of 2.5 mg/mL):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently by inversion. This working solution should be prepared fresh before use.[4]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: this compound's mechanism of action and its impact on the viral replication cycle.
References
Technical Support Center: Simnotrelvir and Elevated Blood Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding elevated blood triglycerides observed in non-clinical and clinical research involving simnotrelvir, a 3-chymotrypsin-like (3CL) protease inhibitor for SARS-CoV-2. This compound is co-administered with ritonavir, a pharmacokinetic enhancer, and this combination has been associated with changes in lipid profiles.
Frequently Asked Questions (FAQs)
Q1: Is an increase in blood triglycerides an expected finding with this compound treatment?
A1: Yes, an increase in blood triglyceride levels is a recognized adverse event associated with the use of this compound co-administered with ritonavir. In a phase 2/3 clinical trial (NCT05506176), patients treated with this compound-ritonavir showed a higher incidence of elevated blood triglycerides compared to the placebo group (4.3% vs. 2.1%)[1]. This adverse event is also commonly observed with other 3CL-pro inhibitors that are co-administered with ritonavir[1].
Q2: What is the proposed mechanism for this compound-ritonavir-induced hypertriglyceridemia?
A2: The elevation in triglycerides is thought to be primarily driven by the ritonavir component of the combination therapy. Ritonavir is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and is also recognized to affect lipid metabolism. The leading hypotheses for ritonavir-induced hypertriglyceridemia include:
-
Inhibition of Lipoprotein Lipase (LPL): LPL is a key enzyme responsible for the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. Ritonavir has been shown to inhibit LPL activity, leading to reduced clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased Hepatic VLDL Production: Some studies suggest that protease inhibitors like ritonavir may increase the liver's production and secretion of VLDL, the primary transporter of triglycerides from the liver to peripheral tissues.
There is currently no clear evidence to suggest that this compound itself directly contributes to hypertriglyceridemia. Preclinical safety and toxicology studies on this compound have generally shown it to be well-tolerated, without specific mentions of adverse lipid-related findings in the publicly available literature[2].
Q3: Is there a dose-dependent relationship between this compound exposure and the increase in triglycerides?
A3: Based on available data, there appears to be a flat exposure-response relationship for triglyceride changes with the approved dosage of this compound/ritonavir. This suggests that within the therapeutic exposure range, higher concentrations of this compound are not correlated with a greater increase in triglyceride levels.
Q4: What is the typical magnitude and onset of triglyceride elevation observed in clinical trials?
A4: While specific mean or median increases in triglyceride levels from the this compound clinical trials are not detailed in the available literature, the overall incidence of this adverse event was 4.3% in the treatment group[1]. In studies of other ritonavir-boosted protease inhibitors, triglyceride elevations can range from mild to severe and typically become apparent within the first few weeks to months of treatment. For guidance on monitoring, it is advisable to establish a baseline lipid panel before initiating treatment in research subjects and to monitor these levels periodically throughout the study.
Troubleshooting Guides for Experimental Studies
If you are encountering elevated blood triglycerides in your non-clinical or clinical research with this compound, the following troubleshooting guides may be helpful.
Issue 1: Confirming and Characterizing the Hypertriglyceridemia
Symptoms:
-
Unexpectedly high triglyceride levels in plasma or serum samples from animals or human subjects treated with this compound/ritonavir.
-
Lipemic (cloudy) appearance of plasma or serum samples.
Troubleshooting Steps:
-
Verify Sample Integrity and Handling: Ensure that blood samples were collected under the appropriate conditions (e.g., fasting state if required by the study protocol) and have been properly processed and stored.
-
Rule Out Confounding Factors:
-
Diet: In preclinical studies, ensure that the diet of the control and treatment groups is consistent and does not have a high-fat content that could independently raise triglyceride levels.
-
Underlying Conditions: In clinical research, assess subjects for pre-existing conditions known to cause hypertriglyceridemia, such as diabetes mellitus, obesity, or a family history of dyslipidemia.
-
Concomitant Medications: Review any other medications being administered that could also contribute to elevated triglycerides (e.g., certain diuretics, beta-blockers, or corticosteroids).
-
-
Establish a Baseline and Monitor Longitudinally: If not already part of the study design, establish baseline triglyceride levels before the first dose and monitor at regular intervals to understand the time course of the elevation.
Issue 2: Investigating the Mechanism of Hypertriglyceridemia in a Research Setting
Objective: To determine if the observed hypertriglyceridemia is consistent with the known effects of ritonavir on lipid metabolism.
Experimental Approaches:
-
In Vitro Lipoprotein Lipase (LPL) Inhibition Assay: To assess the direct inhibitory effect of this compound, ritonavir, or the combination on LPL activity. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Hepatocyte Triglyceride/VLDL Secretion Assay: To investigate whether this compound, ritonavir, or the combination alters the production and secretion of triglycerides or VLDL from liver cells. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Incidence of Elevated Blood Triglycerides in a Phase 2/3 Clinical Trial of this compound/Ritonavir (NCT05506176) [1]
| Treatment Group | Number of Participants | Incidence of Elevated Blood Triglycerides |
| This compound/Ritonavir | 603 | 4.3% |
| Placebo | 605 | 2.1% |
Experimental Protocols
Protocol 1: In Vitro Lipoprotein Lipase (LPL) Activity Inhibition Assay
Objective: To measure the inhibitory potential of test compounds (this compound, ritonavir) on LPL activity using a fluorescent substrate.
Materials:
-
Purified lipoprotein lipase (LPL)
-
LPL activity assay kit (e.g., using a fluorescent substrate like EnzChek™ Lipase Substrate)
-
Test compounds (this compound, ritonavir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the fluorescent lipase substrate according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compounds (this compound and ritonavir, tested alone and in combination) and a positive control inhibitor (e.g., orlistat).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the LPL enzyme solution.
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent lipase substrate to all wells.
-
-
Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of LPL activity).
-
Protocol 2: Hepatocyte Triglyceride and VLDL Secretion Assay
Objective: To quantify the effect of test compounds on the synthesis and secretion of triglycerides and VLDL from cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
Test compounds (this compound, ritonavir)
-
Radioactive precursor (e.g., [³H]glycerol or [¹⁴C]oleic acid)
-
Triglyceride quantification kit
-
ELISA kit for Apolipoprotein B (ApoB), a key component of VLDL
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes to confluence in appropriate culture plates.
-
Incubate the cells with the test compounds (this compound, ritonavir, or combination) at various concentrations for a specified period (e.g., 24-48 hours).
-
-
Metabolic Labeling (Optional, for measuring synthesis):
-
During the last few hours of treatment, add a radioactive precursor (e.g., [³H]glycerol) to the culture medium to label newly synthesized triglycerides.
-
-
Sample Collection:
-
Collect the culture medium and lyse the cells to obtain cell lysates.
-
-
Quantification:
-
Triglycerides: Extract lipids from the culture medium and cell lysates and quantify triglyceride content using a commercial colorimetric or fluorometric assay kit. If radiolabeling was used, measure radioactivity in the lipid extracts using a scintillation counter to determine the rate of new triglyceride synthesis.
-
VLDL Secretion: Measure the concentration of ApoB in the culture medium using an ELISA kit. An increase in secreted ApoB is indicative of increased VLDL secretion.
-
-
Data Analysis:
-
Compare the amount of secreted and intracellular triglycerides and ApoB between the control and compound-treated groups.
-
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the simnotrelvir/ritonavir combination. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for the this compound/ritonavir combination?
This compound is an oral, small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is crucial for the viral replication cycle, as it processes viral polyproteins into functional proteins.[1][4] By inhibiting 3CLpro, this compound blocks viral replication.[2] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5] It does not have significant direct antiviral activity against SARS-CoV-2 but is included as a pharmacokinetic enhancer.[1][2]
Q2: Why is ritonavir necessary in this combination? What is its role in dosage optimization?
Ritonavir's primary role is to "boost" the plasma concentrations of this compound.[1][5] this compound is a substrate of the CYP3A enzyme, meaning it is metabolized and cleared from the body by CYP3A.[6][7] By inhibiting CYP3A, ritonavir slows down the metabolism of this compound, which significantly increases its plasma concentration and prolongs its half-life.[1][2] This enhancement allows for a therapeutic level of this compound to be maintained with a practical dosing schedule.[7] The co-administration of ritonavir has been shown to increase the steady-state area under the curve (AUC) of this compound by 9.4 times after multiple doses.[2][7]
Q3: What was the dosage used in major clinical trials for mild-to-moderate COVID-19?
In a key phase 2-3 clinical trial, adult patients with mild-to-moderate COVID-19 were administered 750 mg of this compound combined with 100 mg of ritonavir, taken orally twice daily for a 5-day period.[8][9][10] This regimen was shown to be effective in shortening the time to symptom resolution compared to a placebo.[8][9]
Q4: What is the known resistance profile for this compound?
This compound demonstrates a high barrier to developing drug resistance.[11][12] Resistance selection studies showed that after 10 passages in the presence of the drug, the SARS-CoV-2 BA.5 variant exhibited only a 4.5-fold increase in the IC50 value.[11][13] Furthermore, genomic analysis of samples from treated clinical trial patients did not reveal significant mutations linked to 3CLpro resistance.[11][12] this compound has also shown effective inhibition against several SARS-CoV-2 3CLpro mutants that are resistant to nirmatrelvir.[11][13]
Troubleshooting Guides
Issue 1: Lower-than-expected plasma concentrations of this compound in an animal model.
-
Possible Cause: Co-administration of a substance that is a strong inducer of CYP3A enzymes. Strong inducers accelerate the metabolism of this compound, drastically reducing its plasma exposure.
-
Troubleshooting Steps:
-
Review all co-administered compounds: Check if any vehicle, anesthetic, or other therapeutic agent is a known CYP3A inducer (e.g., rifampicin, St. John's wort).[5][6]
-
Experimental Evidence: Co-administration with rifampicin, a strong CYP3A inducer, was found to decrease the AUC of this compound by 81.5%.[6]
-
Recommendation: Avoid co-administration with strong CYP3A and P-glycoprotein (P-gp) inducers to prevent the risk of under-exposure.[6] If unavoidable, the dosage of this compound/ritonavir may need to be significantly increased, with careful monitoring.
-
Issue 2: Observing unexpected toxicity or adverse events in experimental models.
-
Possible Cause: Drug-drug interaction (DDI) with a co-administered compound that is a substrate of CYP3A. The ritonavir component of the combination inhibits CYP3A, which can dramatically increase the concentration of other drugs metabolized by this enzyme, leading to toxicity.
-
Troubleshooting Steps:
-
Identify CYP3A Substrates: Review all co-administered drugs. Many common medications, including certain sedatives (e.g., midazolam), statins, and calcium channel blockers, are CYP3A substrates.[6][14][15]
-
Experimental Evidence: A clinical study showed that this compound/ritonavir increased the plasma exposure (AUC) of midazolam, a sensitive CYP3A substrate, by nearly 17-fold (1669%).[6]
-
Recommendation: If a CYP3A substrate must be co-administered, consider reducing its dose significantly. Monitor for signs of toxicity associated with the substrate drug. When possible, substitute the CYP3A substrate with an alternative that is not metabolized by this pathway.
-
Issue 3: Inconsistent or non-reproducible results in cell-based antiviral assays.
-
Possible Cause 1: Assay variability. Cell-based assays are sensitive to multiple factors including cell health, passage number, virus titer, and compound stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells (e.g., Vero E6) at a consistent, low passage number and ensure high viability (>95%) before seeding.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for viral infection across all experiments. Titer the viral stock regularly.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.
-
-
Possible Cause 2: Cytotoxicity. At high concentrations, the drug combination may be toxic to the host cells, confounding the measurement of antiviral activity (e.g., in MTT or CellTiter-Glo assays).[16][17]
-
Troubleshooting Steps:
-
Run a Cytotoxicity Assay: Always run a parallel assay plate with the drug dilutions but without the virus to determine the 50% cytotoxic concentration (CC50).
-
Calculate Selectivity Index (SI): The SI is calculated as CC50 / EC50 (or IC50). A higher SI value indicates a more favorable safety and specificity profile for the antiviral effect.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | This compound Alone | This compound with Ritonavir | Fold Increase | Reference |
|---|---|---|---|---|
| Species | Rat | Rat | [1] | |
| Dose (oral) | 15 mg/kg | 15 mg/kg this compound + 30 mg/kg Ritonavir | N/A | [1] |
| Cmax (ng/mL) | Data not specified | Data not specified | Visually higher | [1] |
| AUC (ng·h/mL) | Data not specified | Data not specified | Visually higher | [1] |
| Species | Monkey | Monkey | [18] | |
| Dose (oral) | 5 mg/kg | 5 mg/kg this compound + 15 mg/kg Ritonavir | N/A | [18] |
| Cmax (ng/mL) | ~200 | ~780 | 3.9x | [18] |
| AUC₀₋∞ (ng·h/mL) | ~400 | ~3840 | 9.6x | [18] |
| Tmax (h) | 1.25 - 3.5 | 1.25 - 3.5 | - | [2] |
| Apparent Clearance (CL/F) (L/h) | 135 - 259 | 20.2 - 29.8 | ~7-9x Decrease |[2][7] |
Table 2: Effect of Co-administered Drugs on this compound Exposure in Humans
| Co-administered Drug | Drug Class | Effect on this compound AUC₀₋t | 90% Confidence Interval | Reference |
|---|---|---|---|---|
| Itraconazole | Strong CYP3A & P-gp Inhibitor | ↑ 25% | 114-137% | [6] |
| Rifampicin | Strong CYP3A & P-gp Inducer | ↓ 81.5% | 16.4-20.9% |[6] |
Table 3: Clinical Efficacy of this compound/Ritonavir (750mg/100mg BID) vs. Placebo
| Outcome | This compound/Ritonavir Group | Placebo Group | Median Difference | P-value | Reference |
|---|---|---|---|---|---|
| Time to Sustained Symptom Resolution | 180.1 hours | 216.0 hours | -35.8 hours | 0.006 | [8] |
| Viral Load Change at Day 5 (log₁₀ copies/mL) | -1.51 (greater reduction) | - | - | <0.001 |[8][19] |
Experimental Protocols
Protocol 1: Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This protocol is a general method for determining the 50% effective concentration (EC50) of this compound.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium (e.g., DMEM with 2% FBS). A typical starting concentration might be 100 µM. Also prepare a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of the diluted compound solutions to the appropriate wells. Subsequently, add 100 µL of SARS-CoV-2 virus diluted to a specific multiplicity of infection (MOI, e.g., 0.05) to all wells except the "cells only" control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂, until the cytopathic effect (CPE) in the "virus only" control wells is widespread (e.g., 80-90%).
-
Quantification of Cell Viability: Add a cell viability reagent (e.g., CellTiter-Glo or MTT) to each well according to the manufacturer's instructions.[16]
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the "cells only" and "virus only" controls. Plot the percentage of inhibition versus the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Protocol 2: UPLC Method for Simultaneous Quantification
This protocol is adapted from a published method for quantifying this compound and ritonavir in pharmaceutical dosage forms.[20]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and ritonavir in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the experimental samples (e.g., 93.75–562.50 µg/mL for this compound and 25.00–150.00 µg/mL for ritonavir).[20]
-
-
Sample Preparation:
-
For plasma or tissue homogenate samples, a protein precipitation step is required. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 min).
-
Collect the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the UPLC system. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentrations in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: this compound/Ritonavir Metabolic and DDI Pathway.
Caption: Workflow for Troubleshooting Unexpected Pharmacokinetic Results.
Caption: Experimental Workflow for In Vitro Efficacy Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Drug Interactions With a Short Course of Nirmatrelvir and Ritonavir: Prescribers and Patients Beware - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eswi.org [eswi.org]
- 11. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. acc.org [acc.org]
- 16. benchchem.com [benchchem.com]
- 17. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 20. atlantis-press.com [atlantis-press.com]
overcoming Simnotrelvir delivery challenges in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simnotrelvir in preclinical models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer/Troubleshooting Steps |
| 1. Why am I observing low in vivo efficacy of this compound despite potent in vitro activity? | Several factors could contribute to this. A key consideration is the co-administration with ritonavir. this compound is a substrate of the cytochrome P450 3A (CYP3A) enzyme, which can lead to rapid metabolism and clearance.[1][2][3] Ritonavir acts as a pharmacokinetic enhancer by inhibiting CYP3A, thereby increasing the exposure and prolonging the half-life of this compound.[1][4] Preclinical studies demonstrating robust efficacy in mouse models have utilized this combination.[5][6] Ensure your experimental design includes co-administration of ritonavir, typically at a dosage of 50 mg/kg in mice when this compound is administered at 50 mg/kg or 200 mg/kg.[5] Additionally, verify the formulation and route of administration are appropriate for the preclinical model being used. |
| 2. What is the recommended vehicle for oral administration of this compound in preclinical models? | The choice of vehicle is critical for ensuring adequate solubility and absorption. For oral gavage in mice, a common formulation involves dissolving this compound in a mixture of solvents. One suggested method is to first create a stock solution in DMSO. For a 1 mL working solution, 50 μL of a 100 mg/mL DMSO stock can be added to 400 μL of PEG300, mixed until clear, followed by the addition of 50 μL of Tween80, and finally brought to a volume of 1 mL with ddH2O.[7] Another option for administration is to dissolve the DMSO stock solution in corn oil.[7] It is recommended to use freshly prepared solutions for optimal results.[7] |
| 3. I am having difficulty dissolving this compound. What are the recommended solvents? | This compound is soluble in DMSO up to 100 mg/mL.[7] However, it is noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[7] For in vivo preparations, a multi-component vehicle is often necessary to maintain solubility and facilitate oral absorption as described in the previous question. |
| 4. What are the expected pharmacokinetic parameters of this compound in common preclinical models? | This compound exhibits good oral bioavailability in rats (35.3%) and cynomolgus monkeys (41.9%).[5] However, it also shows moderate to high plasma clearance.[5] The elimination half-life is approximately 0.45 hours in rats and 1.7 hours in cynomolgus monkeys.[5] Co-administration with ritonavir significantly enhances drug exposure.[1][4] In mice, a single oral dose of 200 mg/kg of this compound with 50 mg/kg of ritonavir resulted in high exposure in both lungs and plasma.[5] |
| 5. Is this compound effective against different SARS-CoV-2 variants? | Yes, preclinical studies have shown that this compound is a potent pan-coronavirus 3CLpro inhibitor.[2][5] It has demonstrated robust antiviral activity against various SARS-CoV-2 variants, including Delta and Omicron subvariants like BA.1, BA.4, BA.5, CH.1.1, XBB.1.5, XBB.1.16, EG.5, and JN.1.[4][8] |
| 6. What is the mechanism of action of this compound? | This compound is an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[5][7][9] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[5] this compound acts as a covalent inhibitor of 3CLpro, thereby blocking the viral replication cycle.[5][10] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 3CLpro
| Parameter | Value | Reference |
| IC50 | 24 nM | [7] |
| IC50 | 0.022 µM | [11] |
Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants (Vero E6 cells)
| Variant | IC50 (µM) | Reference |
| WIV04 (Original) | 0.026 | [4] |
| Delta | 0.034 | [4] |
| Omicron B.1.1.529 | 0.043 | [4] |
| Omicron BA.1 | 0.148 ± 0.062 | [8] |
| Omicron BA.4 | 0.189 ± 0.006 | [8] |
| Omicron BA.5 | 0.208 ± 0.055 | [8] |
| Omicron CH.1.1 | 0.065 ± 0.006 | [8] |
| Omicron XBB.1.5 | 0.082 ± 0.058 | [8] |
| Omicron XBB.1.16 | 0.130 ± 0.020 | [8] |
| Omicron EG.5 | 0.174 ± 0.097 | [8] |
| Omicron JN.1 | 0.124 ± 0.031 | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Bioavailability (F) | Elimination Half-life (t1/2) | Reference |
| Rat | 15 mg/kg PO | 35.3% | 0.45 h | [5] |
| Cynomolgus Monkey | 5 mg/kg PO | 41.9% | 1.7 h | [5] |
Experimental Protocols
Protocol 1: In Vivo Antiviral Efficacy Study in K18-hACE2 Transgenic Mice
-
Animal Model: K18-hACE2 transgenic mice.
-
Infection: Intranasally infect mice with a specific strain of SARS-CoV-2 (e.g., Delta variant).[5]
-
Treatment Groups:
-
Drug Administration: Orally administer the designated treatment twice daily.[5]
-
Sample Collection: Collect tissue samples (e.g., lungs, brain) at specified time points post-infection (e.g., Day 2 and Day 4).[5]
-
Analysis:
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for evaluating this compound's in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biomedgrid.com [biomedgrid.com]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting low yield in multi-step Simnotrelvir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the multi-step synthesis of Simnotrelvir. The following information is based on a plausible, representative convergent synthetic route and common challenges encountered in similar complex molecule syntheses.
Overall Synthesis Workflow
The synthesis of this compound can be approached via a convergent strategy, where key fragments are synthesized separately before being coupled together. This approach can improve overall efficiency and simplify purification challenges.
Caption: A plausible convergent workflow for the multi-step synthesis of this compound.
Troubleshooting Low Yield: Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to low yields during key stages of the synthesis.
Section 1: Amide Coupling Reactions (e.g., Step 5)
Question 1: My amide coupling reaction to link key fragments has a very low yield. What are the most common causes and solutions?
Answer: Low yields in amide coupling are frequent and can often be resolved by systematically investigating the reagents and conditions.[1]
-
Ineffective Coupling Reagent: The coupling reagent (e.g., HATU, HOBt/EDC) may have degraded from exposure to moisture or air.[1]
-
Presence of Water: Trace amounts of water in the solvent or on glassware can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.[1]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and consider adding molecular sieves to the reaction mixture.[3]
-
-
Incorrect Base or Stoichiometry: The amount and type of base (e.g., DIPEA, triethylamine) are critical. Too little base will fail to neutralize acid byproducts, while too much can cause side reactions or racemization.[1]
-
Solution: Carefully check the stoichiometry. Typically, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used. Optimize the amount of base, starting with the recommended equivalents for your chosen coupling protocol.
-
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.[4]
-
Solution: Switch to a more powerful coupling reagent designed for hindered substrates. Alternatively, increasing the reaction temperature or extending the reaction time may improve conversion, but this must be balanced against potential product degradation.[4]
-
Question 2: I am observing significant unreacted starting materials on my TLC plate after the amide coupling reaction. How can I drive the reaction to completion?
Answer: Incomplete conversion is often due to suboptimal activation of the carboxylic acid or issues with reactant purity.
-
Solution:
-
Verify Reagent Purity: Ensure both the carboxylic acid and amine fragments are pure. Impurities can poison catalysts or interfere with the reaction.
-
Order of Addition: For many protocols, pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can improve yields.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. If it stalls, a small, additional charge of the coupling reagent might restart it. Be cautious, as this can complicate purification.
-
Solvent Choice: The solvent must fully dissolve all reactants. If solubility is an issue, consider a different anhydrous solvent or a solvent mixture.
-
Section 2: Heterocyclic Core Synthesis (e.g., Step 2)
Question 1: The key cyclization step to form the heterocyclic core is inefficient, resulting in a low yield. What factors should I investigate?
Answer: Low yields in heterocycle synthesis, such as for pyrimidines, often stem from suboptimal reaction conditions or equilibrium issues.[5]
-
Catalyst Inefficiency: The choice of acid or base catalyst is crucial.
-
Solution: Ensure the catalyst is active and used in the correct concentration. For example, in a Biginelli-type reaction, the concentration of the Brønsted or Lewis acid catalyst can dramatically affect the yield.[6] Experiment with different catalysts to find the optimal choice for your specific substrates.
-
-
Reaction Temperature: The temperature must be carefully controlled.
-
Water Removal: Many cyclization/condensation reactions produce water as a byproduct. If not removed, water can shift the equilibrium back towards the starting materials.[5]
-
Solution: If applicable to your reaction, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding molecular sieves can also be effective.
-
Question 2: My TLC shows multiple fluorescent byproducts that are difficult to separate from my desired heterocyclic product. What are these and how can I minimize them?
Answer: Fluorescent byproducts are common in certain heterocyclic syntheses, such as the formation of Hantzsch-type dihydropyridines which can compete with the desired Biginelli pathway in pyrimidine synthesis.[6]
-
Cause: These side products often arise from self-condensation of reactants or competing reaction pathways favored under certain conditions.[6][7]
-
Solution:
-
Adjust Temperature: Higher temperatures can favor the formation of these byproducts. Running the reaction at a lower temperature may significantly improve selectivity.[6]
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants to minimize self-condensation or alternative reactions.[7]
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize the formation of undesired products.[6]
-
Quantitative Data Summary
The following table provides a general overview of expected versus problematic yields for key steps in a representative this compound synthesis. Actual yields will vary based on the specific reagents, scale, and reaction conditions used.
| Step No. | Reaction Type | Expected Yield Range | Problematic Low Yield | Potential Causes |
| 1-4 | Fragment Synthesis | 75-95% | < 60% | Impure starting materials, incomplete reaction, side products, purification loss. |
| 5 | Amide Coupling | 70-90% | < 50% | Degraded coupling reagent, moisture, incorrect base, steric hindrance.[1] |
| 6 | Fragment Coupling | 65-85% | < 45% | Inactive catalyst (if applicable), poor substrate purity, suboptimal solvent. |
| 7 | Final Deprotection | 85-98% | < 70% | Harsh deprotection conditions causing degradation, incomplete reaction. |
Troubleshooting Workflow
If you are experiencing low yields, the following decision tree can help guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.[5]
Key Experimental Protocols
Below are representative protocols for key reaction types involved in the synthesis. Note: These are generalized procedures and must be adapted for specific substrates and scales.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and an anhydrous solvent (e.g., DMF or DCM) to an oven-dried flask.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 10-15 minutes.
-
Coupling: Add the amine (1.1 eq), either neat or as a solution in the anhydrous solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Acid-Catalyzed Heterocycle Formation (Biginelli-Type)
-
Setup: To a round-bottom flask, add the aldehyde (1.0 eq), the β-ketoester (1.0 eq), urea (1.2 eq), and a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a Brønsted acid (e.g., HCl, 5-10 mol%) or a Lewis acid.
-
Reaction: Heat the reaction mixture to reflux (or the optimal temperature determined through screening). Monitor the reaction progress by TLC. The reaction may take several hours to overnight.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.[6]
-
Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Simnotrelvir in Your Cellular Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential off-target effects of Simnotrelvir in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is critical for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.[1] this compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby blocking its activity.[2]
Q2: What are the known off-target interactions of this compound?
A2: Preclinical studies have demonstrated that this compound has a high degree of selectivity for the SARS-CoV-2 3CLpro.[3][4] It has shown weak to no significant inhibitory activity against a panel of human proteases, kinases, and cytochrome P450 (CYP) enzymes at therapeutic concentrations.[3] For detailed quantitative data on off-target screening, please refer to the data tables below.
Q3: Can this compound cause cytotoxicity in my cellular assays?
A3: this compound has shown a good in vitro safety profile with no toxicity observed at concentrations up to 150 μM in human peripheral blood mononuclear cells (PBMCs) and human hepatocytes.[3] However, all compounds have the potential to induce cytotoxicity at high concentrations. It is crucial to determine the cytotoxic concentration (CC50) of this compound in your specific cell line to establish a suitable experimental window where antiviral activity can be assessed without confounding cytotoxic effects. See the troubleshooting guide for "High Cytotoxicity Observed" for more details.
Q4: How is this compound metabolized, and could this affect my in vitro experiments?
A4: this compound is a substrate of cytochrome P450 3A (CYP3A).[5][6] In clinical use, it is co-administered with ritonavir, a potent CYP3A inhibitor, to increase its plasma concentration.[7] In cellular assays, particularly with primary cells or cell lines expressing CYP enzymes (like primary hepatocytes), the metabolism of this compound could influence its effective concentration over time. When working with such cell lines, it may be pertinent to either include a CYP3A inhibitor like ritonavir or account for metabolic degradation in your experimental design.
Troubleshooting Guides
Issue: High Variability in Antiviral Potency (EC50)
Possible Causes:
-
Cell Health and Passage Number: Cells at high passage numbers may exhibit altered physiology and susceptibility to viral infection.
-
Inconsistent Virus Titer: Variation in the amount of virus used for infection will lead to inconsistent results.
-
Compound Solubility and Stability: this compound may precipitate out of solution or degrade over the course of the experiment.
Solutions:
-
Cell Culture Best Practices: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure even cell seeding density.
-
Virus Titer Standardization: Always use a well-characterized and titered virus stock. Perform a virus titration with each experiment.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
Issue: High Cytotoxicity Observed
Possible Causes:
-
Compound Concentration Too High: The concentrations of this compound being tested may be exceeding the cytotoxic threshold for the specific cell line.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Assay Interference: The compound may interfere with the readout of the cytotoxicity assay (e.g., metabolism of MTT reagent).
Solutions:
-
Determine CC50: Conduct a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line. All antiviral assays should be performed at concentrations well below the CC50.
-
Control Solvent Concentration: Maintain a consistent and low final concentration of the solvent in all wells, including vehicle controls.
-
Use an Orthogonal Cytotoxicity Assay: If you suspect assay interference, confirm the cytotoxicity with a different method (e.g., CellTiter-Glo®, which measures ATP levels, or a live/dead cell stain).
Quantitative Data on Off-Target Effects
The following tables summarize the in vitro inhibitory activity of this compound against various human enzymes and targets. This data is crucial for designing experiments and interpreting results, allowing researchers to anticipate and mitigate potential off-target effects.
Table 1: Selectivity of this compound against Human Proteases
| Target Protease | IC50 (nM) | Selectivity Index (SI) vs. SARS-CoV-2 3CLpro |
| SARS-CoV-2 3CLpro | 9 | - |
| Chymotrypsin | >20,000 | >2222 |
| Cathepsin A | >100,000 | >11111 |
| Cathepsin B | 7194 | 799 |
| Cathepsin D | >100,000 | >11111 |
| Cathepsin E | >100,000 | >11111 |
| Cathepsin L | >100,000 | >11111 |
| Data sourced from a preclinical evaluation study.[3] |
Table 2: Activity of this compound against Human Kinases and Other Off-Targets
| Target | Activity/Inhibition | Concentration Tested |
| 413 Human Kinases | No significant activity | 10 µM |
| 47 ADR-related Targets | No inhibitory or stimulatory effects | 100 µM |
| ADR: Adverse Drug Reaction. Data sourced from a preclinical evaluation study.[3] |
Table 3: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound
| CYP Enzyme | IC50 (µM) |
| CYP1A2 | ≥ 30 |
| CYP2B6 | ≥ 30 |
| CYP2C8 | ≥ 30 |
| CYP2C9 | ≥ 30 |
| CYP2C19 | ≥ 30 |
| CYP2D6 | ≥ 30 |
| CYP3A4 | ≥ 30 |
| Data sourced from a preclinical evaluation study.[3] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the diluted compound solutions. Include a "cells only" (no compound) and a "vehicle control" (DMSO at the highest concentration used).
-
Incubate for the desired duration (e.g., 48 or 72 hours), corresponding to the length of the planned antiviral assay.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each concentration relative to the vehicle control and determine the CC50 using a dose-response curve fitting software.
Protocol 2: Off-Target Kinase Activity Assay (Example)
Objective: To assess the inhibitory activity of this compound against a specific human kinase.
Materials:
-
Purified recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the purified kinase and the this compound dilutions. Include a "no inhibitor" control.
-
Incubate for a predetermined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for the optimal reaction time at the recommended temperature.
-
Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percent inhibition against the this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound cellular assays.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F qNMR based pharmacokinetics, metabolism and mass balance studies of SARS-CoV-2-3CL protease inhibitor this compound (SIM0417) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate adverse events potentially associated with Simnotrelvir during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is it co-administered with ritonavir?
This compound is an orally bioavailable inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication.[1][2][3] By blocking this enzyme, this compound prevents the processing of viral polyproteins, thereby halting the viral life cycle.[2]
This compound is a substrate of the cytochrome P450 3A (CYP3A) enzyme system, which leads to its rapid metabolism in the body.[4][5] To enhance its therapeutic efficacy, it is co-administered with ritonavir. Ritonavir is a potent inhibitor of CYP3A, which significantly slows down the metabolic breakdown of this compound.[6][7][8] This "boosting" effect increases the plasma concentration and prolongs the half-life of this compound, allowing it to maintain therapeutic levels.[5][9]
Q2: What are the most commonly reported adverse events associated with this compound/ritonavir in clinical trials?
In clinical studies, the combination of this compound and ritonavir was generally well-tolerated, with most adverse events being mild to moderate in severity.[10][11] The overall incidence of adverse events was reported to be slightly higher in the this compound/ritonavir group compared to placebo.[11][12] The most frequently noted adverse event is an elevation in blood triglyceride levels.[10][13] Other potential adverse events are largely linked to the ritonavir component, which can include gastrointestinal issues (nausea, diarrhea), and an increased risk of drug-drug interactions.[14][15]
Q3: What is the primary metabolic pathway for this compound and what are the implications for drug-drug interactions (DDIs)?
This compound is primarily metabolized by the CYP3A enzyme system and is also a substrate of P-glycoprotein (P-gp).[4][5] When co-administered with ritonavir, a strong CYP3A inhibitor, this compound's metabolism via this pathway is significantly reduced.[6] However, this combination has a high potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of CYP3A.
-
CYP3A Inhibitors: Co-administration with other CYP3A inhibitors (e.g., itraconazole, voriconazole) can further increase this compound plasma concentrations.[4][7]
-
CYP3A Inducers: Co-administration with strong CYP3A inducers (e.g., rifampicin) can dramatically decrease this compound plasma concentrations, potentially leading to a loss of efficacy.[4] This combination should be avoided.
-
CYP3A Substrates: The this compound/ritonavir combination can significantly increase the plasma concentration of co-administered drugs that are substrates of CYP3A (e.g., midazolam), increasing their risk of toxicity.[4][16]
Troubleshooting Guides
Issue 1: Elevated Triglyceride Levels (Hypertriglyceridemia)
Symptoms: Typically asymptomatic in mild to moderate cases. Detected via routine lipid panel monitoring.
Troubleshooting Steps:
-
Baseline Measurement: Always measure a baseline lipid panel (including total cholesterol, LDL, HDL, and triglycerides) before initiating this compound/ritonavir in a study subject.
-
On-Treatment Monitoring: Schedule regular lipid panel monitoring throughout the treatment period (e.g., weekly or bi-weekly).
-
Data Evaluation: Compare on-treatment triglyceride levels to baseline. An increase is a known effect of ritonavir-boosted protease inhibitors.[13]
-
Management Strategy:
-
Mild Elevation: Continue treatment with close monitoring. Advise subjects on dietary modifications (low-fat diet).
-
Moderate to Severe Elevation: Consult a clinical expert. Management may involve initiating lipid-lowering agents (e.g., fibrates), taking into account potential DDIs with the study drug. In severe cases, discontinuation of this compound/ritonavir may be necessary.
-
Issue 2: Potential for Drug-Drug Interactions (DDIs)
Symptoms: Varies depending on the co-administered drug. May include signs of toxicity of the concomitant medication or loss of efficacy of either drug.
Troubleshooting Steps:
-
Review Concomitant Medications: Before administration, meticulously review all medications the subject is taking, including over-the-counter drugs and supplements.
-
Consult DDI Databases: Cross-reference all concomitant medications with known CYP3A4 and P-gp inhibitors, inducers, and substrates. Pay close attention to drugs with a narrow therapeutic index.
-
Avoid Strong Inducers: Co-administration with strong CYP3A inducers like rifampicin is contraindicated due to the risk of therapeutic failure of this compound.[4][17]
-
Manage Substrates/Inhibitors:
-
If a concomitant medication is a CYP3A substrate, consider temporarily holding, reducing the dose, or replacing it with an alternative that is not metabolized by CYP3A.[16]
-
Implement therapeutic drug monitoring (TDM) for the co-administered drug where possible.
-
Monitor subjects closely for any signs of increased toxicity of the concomitant drug.
-
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms: May include fatigue, nausea, jaundice (yellowing of skin or eyes), dark urine, or upper right quadrant abdominal pain. Often detected by liver function tests (LFTs).
Troubleshooting Steps:
-
Baseline LFTs: Measure baseline liver function tests (ALT, AST, bilirubin) prior to starting the experiment.
-
Routine Monitoring: Monitor LFTs periodically during the study. Increased frequency is recommended for subjects with pre-existing liver conditions or those taking other potentially hepatotoxic drugs.
-
Investigate Elevations: If a significant elevation in liver enzymes is observed:
-
Rule out other causes (e.g., viral hepatitis, alcohol use).
-
Review concomitant medications for other hepatotoxic agents. Co-administration with drugs like rifampicin has been shown to increase the risk of hepatotoxicity.[4]
-
-
Management: For clinically significant LFT elevations, treatment should be paused, and a clinical expert consulted to determine if the study drug should be permanently discontinued.
Data Presentation
Table 1: Incidence of Adverse Events in a Phase 2-3 Clinical Trial
| Adverse Event Category | This compound/Ritonavir Group (n=603) | Placebo Group (n=605) |
| Any Adverse Event | 29.0% | 21.6% |
| Severity (Mild or Moderate) | Majority of reported events | N/A |
Source: Data from a randomized, placebo-controlled trial.[11][12]
Table 2: Summary of Key Pharmacokinetic Drug-Drug Interactions
| Co-administered Drug | Mechanism | Effect on this compound Exposure (AUC) | Recommendation |
| Itraconazole | Strong CYP3A Inhibitor | ▲ 25% increase | Use with caution, monitor for adverse events. |
| Rifampicin | Strong CYP3A Inducer | ▼ 81.5% decrease | Avoid co-administration.[4] |
| Co-administered Drug | Mechanism | Effect on Co-administered Drug (AUC) | Recommendation |
| Midazolam | CYP3A Substrate | ▲ 16.69-fold increase | Avoid co-administration.[4] |
AUC: Area Under the Curve
Experimental Protocols
Protocol 1: Clinical Monitoring of Lipid Profiles
Objective: To monitor for hypertriglyceridemia in subjects receiving this compound/ritonavir.
Methodology:
-
Sample Collection: Collect a fasting blood sample (minimum 8-hour fast) from the subject at baseline (pre-dose), and at regular intervals (e.g., Day 7, Day 14, and End of Treatment).
-
Sample Processing: Centrifuge the blood sample to separate serum or plasma.
-
Lipid Panel Analysis: Analyze the sample for Total Cholesterol, HDL-Cholesterol, LDL-Cholesterol, and Triglycerides using a validated automated clinical chemistry analyzer.
-
Data Analysis: Compare the post-dose lipid profiles to the baseline values for each subject. Document any elevations according to standard toxicity grading scales (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Protocol 2: Assessment of Liver Function
Objective: To monitor for potential drug-induced liver injury.
Methodology:
-
Sample Collection: Collect a non-fasting blood sample at baseline and at regular intervals during the study.
-
Sample Processing: Centrifuge the sample to obtain serum or plasma.
-
Liver Function Tests (LFTs): Analyze the sample for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using a validated clinical chemistry analyzer.
-
Data Analysis: Compare post-dose LFT values to the upper limit of normal (ULN) and the subject's baseline. Investigate any elevations exceeding 3x ULN for ALT/AST or 2x ULN for bilirubin.
Visualizations
Caption: this compound inhibits 3CL protease; Ritonavir inhibits CYP3A4 to boost this compound levels.
Caption: Workflow for assessing potential drug-drug interactions (DDIs) with this compound/ritonavir.
Caption: Decision tree for the management of elevated triglycerides during this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 4. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A case report of drug–drug interaction between voriconazole and this compound/ritonavir [frontiersin.org]
- 8. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A first-in-human phase 1 study of this compound, a 3CL-like protease inhibitor for treatment of COVID-19, in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 11. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eswi.org [eswi.org]
- 13. anesthesiologydfw.com [anesthesiologydfw.com]
- 14. What are the side effects of Ritonavir? [synapse.patsnap.com]
- 15. rnpedia.com [rnpedia.com]
- 16. acc.org [acc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Barrier to Resistance for Simnotrelvir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the barrier to resistance for Simnotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptidomimetic inhibitor that specifically targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is crucial for the proteolytic cleavage of viral polyproteins into functional non-structural proteins, an essential step for viral replication.[1] this compound covalently binds to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby blocking its function and halting viral propagation.[1]
Q2: How high is the resistance barrier of this compound?
This compound has demonstrated a high barrier to resistance.[2][3][4] In vitro resistance selection studies have shown that while serial passaging of SARS-CoV-2 in the presence of this compound can lead to reduced susceptibility, the fold-increase in the half-maximal inhibitory concentration (IC50) is relatively low.[2][4] For instance, after 10 passages of the BA.5 variant, the IC50 value for this compound increased by only 4.5-fold.[2][4] Furthermore, genomic analysis of clinical samples from patients treated with this compound has not revealed the emergence of significant resistance mutations in the 3CLpro gene.[2][4][5]
Q3: Is this compound effective against Nirmatrelvir-resistant SARS-CoV-2 mutants?
Yes, studies have shown that this compound retains potent activity against several SARS-CoV-2 3CLpro mutants that confer resistance to Nirmatrelvir.[2][5][6] This includes mutations such as E166V, for which this compound demonstrates better potency compared to Nirmatrelvir.[2][5]
Q4: Why is Ritonavir often co-administered with this compound?
Ritonavir is a pharmacokinetic enhancer. It inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing this compound. By inhibiting CYP3A4, Ritonavir increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its antiviral efficacy.[7]
Q5: What are the potential strategies to further enhance the resistance barrier of this compound?
Strategies to enhance the barrier to resistance for this compound primarily revolve around combination therapy.[1][8] Combining this compound with another antiviral agent that has a different mechanism of action can create a higher genetic barrier for the virus to overcome.[8] For example, combining a protease inhibitor like this compound with an RNA-dependent RNA polymerase (RdRp) inhibitor could result in synergistic or additive effects and reduce the likelihood of resistance emergence.[1]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of this compound in aqueous media | This compound is a hydrophobic molecule. | Prepare a stock solution in 100% DMSO. For working solutions, further dilute in an appropriate vehicle. A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, ensure the final DMSO concentration is low (typically ≤1%) to avoid cytotoxicity. |
| High variability in antiviral assay results (e.g., CPE reduction assay) | Inconsistent cell seeding density, variability in virus titer, or issues with compound dilution. | Ensure a consistent number of cells are seeded in each well. Use a well-characterized and titered virus stock. Prepare fresh serial dilutions of this compound for each experiment. Include appropriate controls (cells only, virus only, and vehicle control). |
| Unexpected cytotoxicity observed in cell-based assays | High concentration of DMSO in the final working solution or inherent cytotoxicity of the compound at high concentrations. | Perform a cytotoxicity assay (e.g., using CellTiter-Glo on uninfected cells) to determine the 50% cytotoxic concentration (CC50). Ensure the final DMSO concentration in the culture medium is below the cytotoxic threshold for the cell line being used. |
| No or low-level resistance selected after multiple passages in vitro | Suboptimal drug concentration, low viral replication rate, or the inherent high resistance barrier of the drug. | Gradually increase the concentration of this compound in a stepwise manner during serial passaging. Ensure the virus is replicating efficiently in the chosen cell line. Be aware that selecting for high-level resistance to this compound may be challenging due to its high intrinsic barrier. |
| Difficulty in interpreting synergy assay data (checkerboard analysis) | Inappropriate concentration ranges for the combined drugs, or complex drug interactions. | Use a wide range of concentrations for both this compound and the combination drug, spanning from well below to well above their individual EC50 values. Utilize synergy analysis software (e.g., MacSynergy, Combenefit) to calculate synergy scores and generate isobolograms for a more robust interpretation of the data. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Nirmatrelvir-Resistant SARS-CoV-2 3CLpro Mutants
| 3CLpro Mutant | This compound IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | 0.024 | 1.0 |
| A260V | 0.027 | 1.1 |
| Y54A | 0.228 | 9.5 |
| T21I + S144A | 0.248 | 10.3 |
| F140A | 0.394 | 16.4 |
| H172Y | 1.090 | 45.4 |
| E166V | 12.86 | 535.8 |
| (Data synthesized from multiple sources) |
Table 2: Development of Reduced Susceptibility to this compound in a Resistance Selection Study
| Virus | Number of Passages | This compound IC50 (µM) | Fold Increase in IC50 |
| SARS-CoV-2 BA.5 | 0 | 0.460 | - |
| 5 | 1.491 | 3.2 | |
| 10 | 1.820 | 4.0 | |
| HCoV-OC43 | 0 | 0.018 | - |
| 12 | 0.130 | 7.2 | |
| (Data sourced from a study on this compound's resistance profile)[2] |
Experimental Protocols
3CLpro Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the compound dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant 3CLpro enzyme solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 3CLpro substrate solution (final concentration ~20 µM) to each well.
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
This protocol describes a method to assess the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock of known titer
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells.
-
After 24 hours, remove the culture medium from the cells and add 100 µL of the diluted this compound solutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
In a BSL-3 facility, infect the cells by adding a predetermined amount of SARS-CoV-2 to achieve a desired multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the "cells only" (100% viability) and "virus only" (0% viability) controls.
-
Determine the EC50 (50% effective concentration) value by fitting the data to a dose-response curve.
In Vitro Resistance Selection Protocol
This protocol provides a general framework for selecting for SARS-CoV-2 resistance to this compound in cell culture.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock
-
This compound
-
DMSO
-
T25 or T75 cell culture flasks
Procedure:
-
Infect a monolayer of Vero E6 cells with SARS-CoV-2 at a specific MOI in a T25 flask.
-
After viral adsorption, add culture medium containing this compound at a concentration equal to its EC50.
-
Incubate the flask at 37°C and monitor for the development of CPE.
-
When CPE is evident, harvest the cell culture supernatant (Passage 1 virus).
-
Titer the harvested virus.
-
Use the Passage 1 virus to infect a fresh monolayer of Vero E6 cells.
-
For the subsequent passage, add culture medium containing this compound at a concentration 2-fold higher than the previous passage.
-
Repeat this process of infection, drug treatment, and virus harvesting for multiple passages.
-
Periodically (e.g., every 5 passages), determine the EC50 of this compound against the passaged virus population to assess for any shift in susceptibility.
-
If a significant shift in EC50 is observed, perform genomic sequencing of the 3CLpro gene from the resistant virus population to identify potential resistance mutations.
Mandatory Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the 3CL protease.
Caption: Experimental workflow for evaluating this compound and enhancing its barrier to resistance.
Caption: A logical troubleshooting workflow for common issues in this compound experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Bioanalytical Assays for Simnotrelvir Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining bioanalytical assays for the metabolites of Simnotrelvir. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and in which biological matrices are they most abundant?
A1: The primary metabolites of this compound are the amide hydrolyzed metabolite M9 and the cyano hydrolyzed metabolite M10.[1] These metabolites are predominantly found in feces, accounting for 19.0% and 12.7% of the administered dose, respectively.[1] While present in plasma, their concentrations are significantly lower than the parent drug.
Q2: What are the key challenges in developing a quantitative bioanalytical method for this compound metabolites?
A2: Researchers may encounter several challenges, including:
-
Low Concentrations: Metabolite concentrations in biological matrices, particularly plasma, are often much lower than the parent drug, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Endogenous components in plasma and feces can interfere with the ionization of the target metabolites in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
-
Metabolite Stability: As hydrolyzed metabolites, M9 and M10 may be susceptible to degradation during sample collection, storage, and preparation. Amide and cyano moieties can be sensitive to pH and enzymatic activity.
-
Polarity: The hydrolyzed metabolites are more polar than the parent drug, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
Q3: Which analytical technique is most suitable for the quantification of this compound metabolites?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most appropriate technique. It offers the high sensitivity and selectivity required for accurately measuring low concentrations of metabolites in complex biological matrices. UPLC/Q-TOF MS has been used for the identification of these metabolites.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Metabolite Peaks
Question: My chromatogram for M9 and/or M10 shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for polar metabolites like M9 and M10 is a common issue. Here’s a systematic approach to troubleshoot:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of the metabolites, causing tailing.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be mindful that TEA can cause ion suppression. A better alternative for LC-MS is to use a buffered mobile phase with a salt like ammonium formate or ammonium acetate.
-
Solution 2: Column Selection: Switch to a column with a different stationary phase that is less prone to secondary interactions. Consider a column with end-capping or a hybrid particle technology. For highly polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a robust column washing step after each run or batch. If the problem persists, try flushing the column with a series of strong solvents or replace the column.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening and tailing.
-
Solution: Ensure all connections are properly made with minimal tubing length.
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Question: I am observing high variability in the quantification of M9 and M10 between replicate injections and different sample preparations. What could be the cause?
Answer:
High variability often points to issues with sample preparation, metabolite stability, or matrix effects.
-
Metabolite Instability: M9 and M10, being hydrolyzed products, might be unstable.
-
Solution 1: Control Sample Handling Conditions: Keep biological samples on ice immediately after collection and freeze them at -80°C as soon as possible.
-
Solution 2: pH Control: The stability of amide and cyano groups can be pH-dependent.[2] Ensure the pH of your sample and extraction solvents is controlled and optimized for stability. Acidifying the sample can sometimes improve the stability of certain metabolites.
-
Solution 3: Use of Inhibitors: If enzymatic degradation is suspected, consider adding esterase or amidase inhibitors to the collection tubes.
-
-
Inconsistent Sample Preparation:
-
Solution: Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is robust and reproducible.[3] Automating the sample preparation process can reduce variability.
-
-
Matrix Effects: Inconsistent ion suppression or enhancement between samples can lead to high variability.
-
Solution 1: Improve Sample Cleanup: Optimize your SPE or LLE protocol to more effectively remove interfering matrix components.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each metabolite will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Issue 3: Low Signal Intensity or Inability to Detect Metabolites
Question: I am struggling to get a sufficient signal for M9 and M10, especially in plasma samples. How can I improve the sensitivity of my assay?
Answer:
Low signal intensity is a common challenge when dealing with low-abundance metabolites.
-
Suboptimal Mass Spectrometry Parameters:
-
Solution: Optimize the MS parameters, including the ionization source settings (e.g., spray voltage, gas flows, and temperature) and the collision energy for the specific mass transitions of M9 and M10.
-
-
Poor Chromatographic Retention: If the metabolites are eluting too early (close to the void volume), they may be subject to significant ion suppression from the unretained matrix components.
-
Solution 1: Gradient Optimization: Modify the gradient profile to increase the retention of the polar metabolites. A shallower gradient at the beginning of the run can help.
-
Solution 2: HILIC Chromatography: For very polar compounds, HILIC is often more effective than reversed-phase chromatography at achieving good retention.
-
-
Inefficient Sample Preparation: The extraction method may not be efficiently recovering the metabolites.
-
Solution: Evaluate the recovery of your current sample preparation method. Test different SPE sorbents or LLE solvents to find the optimal conditions for M9 and M10.
-
Data Presentation
Table 1: Illustrative LC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Setting for M9 (Amide Hydrolyzed) | Setting for M10 (Cyano Hydrolyzed) |
| LC Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 95% B to 40% B over 5 min | 95% B to 40% B over 5 min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | [To be determined based on exact mass] | [To be determined based on exact mass] |
| Product Ion (m/z) | [To be determined by fragmentation analysis] | [To be determined by fragmentation analysis] |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
Note: The exact mass transitions and collision energies need to be determined experimentally by infusing pure standards of the metabolites.
Table 2: Example Stability Data for a Hydrolyzed Metabolite in Human Plasma
| Storage Condition | Time Point | Mean Concentration (% of Initial) | %RSD |
| Room Temperature (~25°C) | 4 hours | 85.2 | 8.5 |
| 24 hours | 65.7 | 12.3 | |
| Refrigerated (4°C) | 24 hours | 95.1 | 5.2 |
| 72 hours | 88.9 | 6.8 | |
| Frozen (-20°C) | 1 month | 98.5 | 4.1 |
| 3 months | 96.2 | 4.9 | |
| Frozen (-80°C) | 3 months | 99.1 | 3.5 |
| 6 months | 98.7 | 3.8 | |
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | 97.4 | 5.5 |
| 5 cycles | 92.1 | 7.2 |
This table presents illustrative data. Actual stability should be determined experimentally for M9 and M10.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw frozen plasma samples on ice. Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet any precipitates.
-
Spiking: To 200 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 1 mL of 1% formic acid in water.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Bioanalytical Method Validation - Key Parameters
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention times of the analytes and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the metabolites in study samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
-
Recovery: Compare the peak areas of the analytes from extracted samples to those of post-extraction spiked samples at three different concentrations.
-
Matrix Effect: Compare the peak areas of post-extraction spiked samples to those of pure solutions of the analytes at the same concentration.
-
Stability: Evaluate the stability of the metabolites under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at different temperatures.
Visualizations
References
Simnotrelvir Production Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges in the scaled-up production of Simnotrelvir. The information is curated for professionals engaged in the chemical synthesis and process development of this antiviral agent.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot or commercial scale.
| Problem/Observation | Potential Root Cause(s) | Suggested Solutions & Mitigation Strategies |
| Low Overall Yield | - Incomplete reactions at key steps (e.g., peptide couplings, cyclizations).- Degradation of intermediates or final product.- Suboptimal reaction conditions (temperature, concentration, stoichiometry).- Inefficient purification and isolation steps leading to product loss. | - Reaction Optimization: Re-evaluate stoichiometry of reagents, catalyst loading, and reaction times. Consider using process analytical technology (PAT) to monitor reaction completion.- Intermediate Stability: Introduce protecting groups at sensitive functionalities of intermediates to prevent side reactions and degradation.[1]- Process Control: Implement strict control over temperature, addition rates, and mixing parameters, as these can significantly impact reaction outcomes at a larger scale.- Purification Efficiency: Develop robust crystallization protocols for intermediate and final product isolation to minimize reliance on chromatographic purification, which can be a major source of yield loss at scale.[1] |
| Formation of Impurities | - Side reactions due to prolonged reaction times or elevated temperatures.- Presence of reactive functional groups in starting materials or intermediates.- Epimerization at chiral centers, a common issue in peptide-like molecules.- Incomplete removal of reagents, solvents, or by-products from previous steps. | - Impurity Profiling: Utilize analytical techniques such as HPLC-MS to identify and characterize impurities. This will help in understanding their formation mechanism.- Reaction Selectivity: Explore alternative coupling reagents or catalysts that offer higher selectivity and minimize side reactions.- Control of Stereochemistry: Carefully select coupling reagents and bases to minimize epimerization. Monitor chiral purity at critical stages.- Telescoping Processes: Where possible, develop "one-pot" or telescoped reaction sequences to minimize intermediate isolations, which can be a source of impurity introduction. |
| Difficulties in Purification | - Crystallization Issues: Product oiling out, formation of amorphous material, or inconsistent crystal form (polymorphism).- Chromatography Challenges: Poor separation of closely related impurities, high solvent consumption, and scalability limitations of chromatographic methods. | - Crystallization Development: Conduct thorough polymorph and salt screening studies to identify a stable and easily filterable crystalline form.[2][3] Develop a robust crystallization process with well-defined parameters (solvent system, temperature profile, seeding strategy).- Alternative Purification: Explore alternative purification techniques such as preparative SFC (Supercritical Fluid Chromatography) or continuous chromatography for large-scale operations to reduce solvent waste and improve efficiency. |
| Poor Solubility of Intermediates | - As the peptide chain grows, intermediates can become less soluble in common organic solvents, leading to handling and reaction issues. | - Solvent Screening: Conduct systematic solvent screening to identify suitable solvent systems or mixtures that can maintain the solubility of intermediates at the required concentrations.- Process Modifications: Consider process changes such as operating at higher temperatures (if stability permits) or using phase-transfer catalysis to overcome solubility limitations. |
| Inconsistent Batch-to-Batch Quality | - Variations in raw material quality.- Poor process control and lack of robustness.- Operator-dependent variations in manual operations. | - Raw Material Control: Establish stringent specifications for all starting materials and reagents. Qualify and monitor suppliers to ensure consistent quality.- Process Robustness Studies: Conduct Design of Experiments (DoE) to identify critical process parameters (CPPs) and establish their acceptable ranges to ensure consistent product quality.- Automation: Implement automation for critical operations to reduce human error and improve consistency. |
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Process Chemistry
Q1: What are the key chemical challenges in synthesizing this compound, a peptidomimetic 3CL protease inhibitor?
A1: The synthesis of peptidomimetic molecules like this compound often involves several key challenges:
-
Peptide Coupling Reactions: Efficiently forming amide bonds between complex amino acid derivatives without side reactions or epimerization is crucial. The choice of coupling reagents is critical for achieving high yields and purity, especially at a large scale.
-
Control of Stereochemistry: this compound contains multiple chiral centers. Maintaining the correct stereochemistry throughout the synthesis is paramount, as diastereomeric impurities can be difficult to remove.
-
Protecting Group Strategy: A robust protecting group strategy is necessary to mask reactive functional groups and ensure the desired transformations occur. The selection of protecting groups that can be removed under mild conditions without affecting other parts of the molecule is a key consideration.
-
Purification of Intermediates: As the molecule is built up, the intermediates can become larger and more complex, making their purification challenging.
Q2: Are there any specific safety concerns to be aware of during the large-scale synthesis of this compound?
A2: While specific data for this compound is not publicly available, the synthesis of similar complex molecules often involves hazardous reagents and reactions. Potential safety concerns could include:
-
Handling of Pyrophoric or Water-Reactive Reagents: Some coupling reagents or catalysts may be pyrophoric or react violently with water.
-
Use of Hazardous Solvents: Large volumes of flammable or toxic solvents may be used.
-
Exothermic Reactions: Some reaction steps, particularly at a large scale, can be highly exothermic and require careful thermal management to prevent runaways.
-
Handling of Potent Compounds: The final active pharmaceutical ingredient (API) and potent intermediates require appropriate containment to protect personnel from exposure.
Purification and Polymorphism
Q3: What are the primary challenges in the purification of this compound at an industrial scale?
A3: The main purification challenges for a molecule like this compound at scale are typically:
-
Removal of Structurally Similar Impurities: Diastereomers, epimers, and other closely related impurities formed during synthesis can be very difficult to separate by crystallization or standard chromatography.
-
Crystallization Development: Developing a robust and reproducible crystallization process that consistently yields the desired polymorph with high purity and good filtration characteristics can be time-consuming. Issues like oiling out or the formation of amorphous material are common.
-
Solvent Consumption: Large-scale chromatographic purification is often associated with high solvent consumption, which has both economic and environmental implications.
Q4: What is polymorphism, and why is it a concern for a drug like this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2][3] Different polymorphs of the same drug can have different physical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the drug's bioavailability.
-
Stability: One polymorph may be more stable than another, and transformations from a metastable to a stable form can occur during storage, affecting the drug product's shelf life.
-
Mechanical Properties: Properties like flowability and compressibility can affect the manufacturing of the final dosage form (e.g., tablets). It is crucial to identify and control the polymorphic form of this compound to ensure consistent product quality and therapeutic efficacy.
Section 3: Experimental Protocols
While the specific, proprietary, large-scale synthesis protocol for this compound is not publicly available, a generalized workflow for the synthesis of a peptidomimetic 3CL protease inhibitor is outlined below. This is a conceptual protocol and would require significant optimization and adaptation for this compound.
Conceptual Large-Scale Synthesis Workflow for a Peptidomimetic Protease Inhibitor
Caption: A generalized workflow for the multi-step synthesis of a complex molecule like this compound.
Section 4: Signaling Pathway
This compound is a direct-acting antiviral that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the virus's replication.
Mechanism of Action of this compound
Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing the cleavage of viral polyproteins and blocking viral replication.
References
Validation & Comparative
Simnotrelvir and Nirmatrelvir (Paxlovid): A Comparative Analysis of Antiviral Efficacy Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiviral efficacy of simnotrelvir and nirmatrelvir, the active component of Paxlovid. The information presented is supported by experimental data from preclinical and clinical studies, intended to inform research and development efforts in the field of antiviral therapeutics.
Executive Summary
Both this compound and nirmatrelvir are potent inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication.[1] While they share a common mechanism of action, emerging data suggests potential differences in their in-vitro activity against specific viral variants and resistance profiles. Clinically, both antivirals, when co-administered with ritonavir to boost their pharmacokinetic profiles, have demonstrated efficacy in treating mild-to-moderate COVID-19. This guide will delve into the quantitative data from head-to-head in-vitro studies and parallel clinical trials to provide a comprehensive comparison.
Mechanism of Action
This compound and nirmatrelvir are peptidomimetic inhibitors that bind to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. This covalent binding blocks the protease's ability to cleave the viral polyproteins into functional proteins, thereby inhibiting viral replication.[1] Ritonavir, a pharmacokinetic enhancer, is co-administered with both drugs to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of the protease inhibitors and increases their plasma concentrations.
Figure 1: Mechanism of Action of Mpro Inhibitors.
In-Vitro Antiviral Efficacy
Recent studies have provided a direct comparison of the in-vitro antiviral activity of this compound and nirmatrelvir against various SARS-CoV-2 variants, including several Omicron sublineages. The 50% inhibitory concentration (IC50) is a key metric for comparing the potency of antiviral drugs.
Table 1: Comparative In-Vitro Antiviral Activity (IC50 in µM) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | This compound IC50 (µM) | Nirmatrelvir IC50 (µM) |
| WIV04 (Original) | 0.026 | Not Reported in Study |
| Delta | 0.034 | Not Reported in Study |
| Omicron BA.1 | 0.148 ± 0.062 | Comparable to this compound |
| Omicron BA.4 | 0.189 ± 0.006 | Comparable to this compound |
| Omicron BA.5 | 0.208 ± 0.055 | Comparable to this compound |
| Omicron CH.1.1 | 0.065 ± 0.006 | Comparable to this compound |
| Omicron XBB.1.5 | 0.082 ± 0.058 | Comparable to this compound |
| Omicron XBB.1.16 | 0.130 ± 0.020 | Comparable to this compound |
| Omicron EG.5 | 0.174 ± 0.097 | Comparable to this compound |
| Omicron JN.1 | 0.124 ± 0.031 | Comparable to this compound |
| Data sourced from a study that confirmed this compound exhibited robust antiviral activity across these variants, comparable to nirmatrelvir.[2] |
Resistance Profile
The emergence of drug resistance is a critical consideration for antiviral therapies. Studies have investigated the potential for SARS-CoV-2 to develop resistance to both this compound and nirmatrelvir.
Table 2: Activity Against Nirmatrelvir-Resistant Mpro Mutants
| Mpro Mutant | This compound Fold-Change in IC50 | Nirmatrelvir Fold-Change in IC50 |
| A260V | 1.5 | Comparable to this compound |
| Y54A | 12.7 | Comparable to this compound |
| T21I + S144A | 13.8 | Comparable to this compound |
| F140A | 21.9 | Comparable to this compound |
| H172Y | 60.6 | Comparable to this compound |
| E166V | 714.4 | ~2857.6 (4-fold less sensitive than this compound) |
| Data indicates that while both drugs show reduced efficacy against certain mutants, this compound may retain more activity against the E166V mutation compared to nirmatrelvir.[2] |
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and nirmatrelvir are limited. However, data from their respective placebo-controlled Phase 2/3 trials provide insights into their clinical efficacy. It is important to note that patient populations and trial designs may have differed, affecting direct comparisons.
Table 3: Summary of Key Clinical Trial Data
| Feature | This compound (Phase 2/3 Trial) | Nirmatrelvir (EPIC-HR Trial) |
| Patient Population | Adult patients with mild-to-moderate COVID-19.[3][4] | Non-hospitalized, high-risk adult patients with COVID-19.[5] |
| Intervention | This compound plus ritonavir.[3][4] | Nirmatrelvir plus ritonavir (Paxlovid).[5] |
| Primary Endpoint | Time to sustained resolution of COVID-19 symptoms.[3][4] | COVID-19-related hospitalization or death from any cause through Day 28.[5] |
| Key Efficacy Outcome | Significantly shorter time to symptom resolution compared to placebo.[3][4] | 89% reduction in risk of hospitalization or death compared to placebo.[5] |
| Viral Load Reduction | Significant reduction in viral load compared to placebo.[3][4] | Approximately 10-fold decrease in viral load at Day 5 compared to placebo.[5] |
A retrospective cohort study in hospitalized patients with moderate to severe COVID-19 found no significant differences in disease progression or mortality between this compound/ritonavir and nirmatrelvir/ritonavir groups.[4][6] However, patients receiving this compound/ritonavir had a shorter hospitalization duration.[4][6] Another real-world study during the Omicron EG.5 wave found comparable efficacy in time to symptom recovery, but a higher incidence of adverse events with this compound-ritonavir.[7]
Experimental Protocols
In-Vitro Antiviral Activity Assay (General Protocol)
The in-vitro antiviral activity of Mpro inhibitors is typically assessed using cell-based assays. A common method is the cytopathic effect (CPE) inhibition assay or viral RNA quantification by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Figure 2: In-Vitro Antiviral Assay Workflow.
1. Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated overnight to form a monolayer.
2. Compound Preparation: this compound and nirmatrelvir are serially diluted to a range of concentrations in cell culture medium.
3. Infection: The cell culture medium is replaced with the drug dilutions, and the cells are then infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).
4. Incubation: The plates are incubated for 48-72 hours to allow for viral replication and the development of CPE in the control wells (no drug).
5. Quantification of Antiviral Activity:
- CPE Inhibition Assay: The cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured. The percentage of CPE inhibition is calculated relative to the virus control.
- RT-qPCR: Viral RNA is extracted from the cell culture supernatant and quantified using a validated RT-qPCR assay targeting a specific viral gene (e.g., E or N gene).
6. Data Analysis: The IC50 value, the concentration of the drug that inhibits viral replication by 50%, is calculated using non-linear regression analysis.
SARS-CoV-2 Viral Load Quantification by RT-qPCR (Clinical Trials)
Quantifying the change in viral load in patients is a key secondary endpoint in many antiviral clinical trials. This is typically achieved by RT-qPCR analysis of nasopharyngeal swab samples.
1. Sample Collection: Nasopharyngeal swabs are collected from patients at baseline and at specified time points during and after treatment.
2. RNA Extraction: Viral RNA is extracted from the swab samples using a validated commercial kit.
3. RT-qPCR: The extracted RNA is subjected to a one-step RT-qPCR assay. This assay uses specific primers and probes that target a conserved region of the SARS-CoV-2 genome. A standard curve is often included to allow for absolute quantification of viral copies per milliliter. An internal control, such as the human RNase P gene, is also amplified to ensure sample quality and normalize the data.[8]
4. Data Analysis: The change in viral load from baseline is calculated for each patient in the treatment and placebo groups. Statistical analyses are then performed to compare the mean or median change in viral load between the groups.
Conclusion
Both this compound and nirmatrelvir are effective inhibitors of the SARS-CoV-2 main protease. In-vitro data suggests comparable potency against a range of Omicron variants. A noteworthy finding is the potential for this compound to retain greater activity against the nirmatrelvir-resistant E166V Mpro mutant, which warrants further investigation.
Clinical trial data for both drugs demonstrate their utility in reducing the severity and duration of COVID-19. However, differences in trial populations and primary endpoints make direct comparisons of their clinical efficacy challenging. Real-world evidence is beginning to emerge, providing a more direct comparison and suggesting similar efficacy in preventing disease progression, with some potential differences in hospitalization duration and adverse event profiles.
For drug development professionals, the key takeaways are the continued importance of monitoring resistance development and the potential for next-generation Mpro inhibitors to address emerging resistance mutations. Further head-to-head clinical trials are needed to definitively establish the comparative clinical efficacy and safety of these two important antiviral agents.
References
- 1. Case Report: this compound/Ritonavir are effective in shortening the course of prolonged SARS-CoV-2 infection during anti-CD20 maintenance therapy in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound-Ritonavir Compared With Nirmatrelvir-Ritonavir in the Treatment of COVID-19: Real-World Evidence From a Retrospective Cohort Study During the Prevalence of the Omicron EG.5 Variant. – Ingentium Magazine [magazine.ingentium.com]
- 8. Normalization of SARS-CoV-2 viral load via RT-qPCR provides higher-resolution data for comparison across time and between patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Simnotrelvir and Ensitrelvir (Xocova) for SARS-CoV-2 Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent oral antiviral candidates for the treatment of COVID-19: Simnotrelvir and Ensitrelvir (Xocova). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their understanding of these two agents.
Mechanism of Action
Both this compound and Ensitrelvir are inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[1] By inhibiting 3CLpro, these drugs block the viral replication process.[2]
This compound is a covalent inhibitor of 3CLpro, meaning it forms a covalent bond with the active site of the enzyme.[1] It is administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing the plasma concentration of this compound.[3] Ensitrelvir, on the other hand, is a non-covalent, non-peptide inhibitor of 3CLpro.[4]
In Vitro Antiviral Activity
Both drugs have demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in cell-based assays.
| Drug | SARS-CoV-2 Variant | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | WIV04 (Original) | Vero E6 | 0.026 | [5] |
| Delta | Vero E6 | 0.034 | [5] | |
| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | [5] | |
| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | [5] | |
| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | [5] | |
| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | [5] | |
| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | [5] | |
| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | [5] | |
| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | [5] | |
| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | [5] | |
| Ensitrelvir | Omicron BA.1.1 | VeroE6T | 0.22 - 0.52 | [6] |
| Omicron BA.2 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron BA.2.75 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron BA.4 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron BA.5 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron BQ.1.1 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron XBB.1 | VeroE6T | 0.22 - 0.52 | [6] | |
| Omicron XE | VeroE6T | 0.22 - 0.52 | [6] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro antiviral activity is the cytopathic effect (CPE) reduction assay or plaque reduction assay using Vero E6 cells.
Key Methodological Details:
-
Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.[7][8]
-
Virus Strains: Various SARS-CoV-2 variants are used to assess the broad-spectrum activity of the compounds.
-
Multiplicity of Infection (MOI): The ratio of infectious virus particles to the number of cells, a critical parameter that can influence assay results.
-
Drug Concentration: A series of dilutions of the antiviral drug is tested to determine the dose-response relationship.
-
Assessment of Antiviral Activity: This can be done by visually scoring the cytopathic effect (CPE), measuring cell viability using assays like CellTiter-Glo, or quantifying viral RNA levels by RT-qPCR.[7]
Pharmacokinetics
The pharmacokinetic profiles of both drugs have been evaluated in healthy adult volunteers.
| Parameter | This compound (with Ritonavir) | Ensitrelvir |
| Administration | Oral, twice daily | Oral, once daily |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-proportional |
| Tmax (Time to Cmax) | ~1.25 - 3.5 hours | ~1.5 - 4 hours[9] |
| t1/2 (Half-life) | Dose-dependent | 42.2 - 48.1 hours[4] |
| AUC (Area Under the Curve) | Significantly increased with ritonavir | Dose-proportional |
| Food Effect | Increased exposure | No significant impact on AUC[4] |
Pharmacokinetic Study Protocol (General)
Pharmacokinetic studies typically involve administering the drug to healthy volunteers and collecting blood samples at various time points to measure drug concentrations.
Clinical Efficacy
Both this compound and Ensitrelvir have undergone Phase 3 clinical trials to evaluate their efficacy and safety in patients with mild-to-moderate COVID-19.
| Feature | This compound (NCT05506176) | Ensitrelvir (SCORPIO-SR) |
| Patient Population | Adults with mild-to-moderate COVID-19 | Patients aged 12 to <70 years with mild-to-moderate COVID-19[10] |
| Treatment Regimen | 750 mg this compound + 100 mg ritonavir twice daily for 5 days[11] | 375 mg on day 1, then 125 mg once daily for 4 days[10] |
| Primary Endpoint | Time to sustained resolution of 11 COVID-19 symptoms[11] | Time to resolution of 5 characteristic symptoms of SARS-CoV-2 Omicron infection[10] |
| Key Efficacy Finding | Significantly shorter time to symptom resolution compared to placebo (median difference of -35.8 hours)[11] | Significantly reduced time to symptom resolution by approximately 1 day compared to placebo[10] |
| Viral Load Reduction | Greater decrease in viral load on day 5 compared to placebo[11] | Significant reduction in viral RNA on day 4 compared to placebo[12] |
Safety and Tolerability
Both drugs have been generally well-tolerated in clinical trials.
-
This compound: The incidence of adverse events was higher in the this compound group compared to the placebo group (29.0% vs. 21.6%), with most events being mild or moderate.[13]
-
Ensitrelvir: Most treatment-related adverse events were mild in severity.[4] The most common adverse events included a transient decrease in high-density lipoprotein and increased blood triglycerides.[3]
Conclusion
This compound, administered with ritonavir, and Ensitrelvir are both promising oral antiviral agents that target the SARS-CoV-2 3CL protease. Both have demonstrated potent in vitro activity against a range of viral variants and have shown clinical efficacy in reducing the duration of symptoms and viral load in patients with mild-to-moderate COVID-19.
The choice between these agents in a clinical setting may depend on factors such as dosing frequency (twice daily for this compound vs. once daily for Ensitrelvir), potential drug-drug interactions (particularly with the ritonavir component of the this compound regimen), and specific patient characteristics. Further head-to-head comparative studies would be beneficial to delineate the relative advantages of each drug more clearly.
References
- 1. c19early.org [c19early.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eswi.org [eswi.org]
- 12. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Simnotrelvir Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants
A comparative analysis of leading 3CL protease inhibitors reveals simnotrelvir's retained efficacy against key resistance mutations, offering a promising alternative in the evolving landscape of COVID-19 therapeutics.
For researchers and drug development professionals at the forefront of antiviral research, the emergence of drug-resistant SARS-CoV-2 variants presents a significant challenge. This guide provides a detailed comparison of this compound and nirmatrelvir, two prominent 3C-like protease (3CLpro or Mpro) inhibitors, with a focus on their efficacy against nirmatrelvir-resistant mutants. The data presented herein, supported by comprehensive experimental protocols, underscores this compound's potential as a robust therapeutic option.
Comparative Efficacy Against Nirmatrelvir-Resistant Mutants
This compound has demonstrated potent inhibitory activity against several SARS-CoV-2 3CLpro mutants known to confer resistance to nirmatrelvir.[1][2][3] In vitro studies have shown that while both drugs exhibit reduced efficacy against certain mutations, this compound maintains a notable advantage against the E166V mutation.[1][2][3]
A summary of the half-maximal inhibitory concentration (IC50) values for both compounds against wild-type and mutant 3CLpro is presented below.
| 3CLpro Mutant | This compound IC50 (µM) | Fold Change vs. WT | Nirmatrelvir IC50 (µM) | Fold Change vs. WT |
| Wild-Type | 0.018 | 1.0 | 0.015 | 1.0 |
| A260V | 0.027 | 1.5 | - | - |
| Y54A | 0.229 | 12.7 | - | - |
| T21I + S144A | 0.248 | 13.8 | - | - |
| F140A | 0.394 | 21.9 | - | - |
| H172Y | 1.091 | 60.6 | - | >113.7-fold increase in Ki |
| E166V | 12.859 | 714.4 | >10 (complete resistance) | >667 |
Data compiled from multiple in vitro studies.[1][4]
Notably, this compound is approximately 4.0-fold more sensitive against the E166V mutant compared to nirmatrelvir, suggesting it may retain higher clinical efficacy against SARS-CoV-2 strains harboring this mutation.[1] Both drugs show comparable sensitivity against other tested 3CLpro mutants.[1]
Mechanism of Action and Resistance
Both this compound and nirmatrelvir are oral small-molecule antiviral agents that target the highly conserved 3CL protease of SARS-CoV-2.[1][5][6][7] This enzyme is crucial for cleaving viral polyproteins into functional non-structural proteins, a process essential for viral replication.[7][8] By inhibiting 3CLpro, these drugs block viral replication.
Caption: Mechanism of 3CL protease inhibitors.
Resistance to nirmatrelvir is primarily associated with mutations in the 3CLpro gene, such as E166V and H172Y, which can reduce the binding affinity of the drug.[4][9][10] The structural differences between this compound and nirmatrelvir may account for the observed differences in efficacy against these mutants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiviral Activity Assay (Vero E6 Cells)
This assay determines the concentration of the drug required to inhibit viral replication in a cell culture model.
Caption: Workflow for in vitro antiviral activity assay.
Methodology:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Compound Preparation: this compound and nirmatrelvir are serially diluted to a range of concentrations.
-
Infection: The cell culture medium is replaced with medium containing the diluted compounds and a standardized amount of the respective SARS-CoV-2 variant or mutant.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment.
-
Cytopathic Effect (CPE) Assessment: After the incubation period, the cells are examined for virus-induced CPE. The extent of CPE is typically scored visually or quantified using a cell viability assay (e.g., MTT assay).
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of the viral CPE, is calculated using non-linear regression analysis.
3CLpro Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 3CL protease.
Methodology:
-
Recombinant Protein Expression and Purification: Wild-type and mutant SARS-CoV-2 3CLpro are expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Reaction: The purified enzyme is incubated with a fluorogenic substrate and varying concentrations of the inhibitor (this compound or nirmatrelvir) in an appropriate buffer.
-
Fluorescence Measurement: The cleavage of the substrate by 3CLpro results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
IC50 Determination: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of SARS-CoV-2 3CLpro with a high barrier to resistance.[1][2][3] Its ability to maintain significant activity against nirmatrelvir-resistant mutants, particularly the E166V variant, positions it as a valuable therapeutic candidate.[1] Continued surveillance of emerging SARS-CoV-2 variants and further clinical evaluation are crucial to fully elucidate the role of this compound in the management of COVID-19. The comparative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug developers working to advance antiviral therapies.
References
- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Case Report: this compound/Ritonavir are effective in shortening the course of prolonged SARS-CoV-2 infection during anti-CD20 maintenance therapy in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Head-to-Head Clinical Trial of Simnotrelvir and Other Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics for COVID-19 has rapidly evolved, with several protease inhibitors demonstrating clinical efficacy. This guide provides a detailed comparison of Simnotrelvir with other notable protease inhibitors, namely Nirmatrelvir (a component of Paxlovid) and Ensitrelvir. The information is based on available clinical trial data and preclinical research, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from head-to-head and placebo-controlled clinical trials of this compound, Nirmatrelvir, and Ensitrelvir.
Table 1: Comparative Efficacy of this compound vs. Nirmatrelvir in Hospitalized Patients with Moderate to Severe COVID-19 (Retrospective Cohort Study)[1][2][3]
| Outcome Measure | This compound/Ritonavir (n=58) | Nirmatrelvir/Ritonavir (n=57) | p-value |
| Composite Disease Progression | 10.3% | 7.0% | 0.527 |
| Mortality Rate | 5.2% | 3.5% | 0.662 |
| Progression from Moderate to Severe COVID-19 | 4.5% | 6.4% | 0.701 |
| Median Time for Hospitalization (days) | 7.0 | 9.0 | 0.338 |
| Median Time for SARS-CoV-2 Negative Conversion (days) | 6.0 | 7.0 | 0.934 |
Table 2: Comparative Efficacy and Safety of this compound vs. Nirmatrelvir in Outpatient Adults with Mild-to-Moderate COVID-19 (Retrospective Cohort Study)[4]
| Outcome Measure | This compound/Ritonavir | Nirmatrelvir/Ritonavir |
| Mean Days to Symptom Recovery | 5.11 | 4.22 |
| Incidence of Adverse Events | 20.59% | 6.69% |
| Primary Type of Adverse Events | Gastrointestinal disorders | Not specified |
Table 3: Efficacy and Safety of this compound from a Phase 2/3, Randomized, Placebo-Controlled Trial (NCT05506176)[5][6]
| Outcome Measure | This compound/Ritonavir (n=603) | Placebo (n=605) | p-value |
| Median Time to Sustained Resolution of COVID-19 Symptoms (hours) | 180.1 | 216.0 | 0.006 |
| Decrease in Viral Load on Day 5 (log10 copies/mL) | -1.51 (mean difference from placebo) | - | <0.001 |
| Incidence of Adverse Events | 29.0% | 21.6% | Not reported |
Table 4: Efficacy and Safety of Nirmatrelvir from the EPIC-HR Phase 2/3, Randomized, Placebo-Controlled Trial (NCT04960202)[7][8]
| Outcome Measure | Nirmatrelvir/Ritonavir (n=1038) | Placebo (n=1053) | Relative Risk Reduction |
| COVID-19-related Hospitalization or Death through Day 28 (treated within 3 days of symptom onset) | 0.7% | 6.5% | 89% |
| Viral Load Reduction at Day 5 (relative to placebo) | ~10-fold decrease | - | - |
| Treatment-Emergent Adverse Events | 23% | 24% | - |
Table 5: Efficacy and Safety of Ensitrelvir from the SCORPIO-SR Phase 3, Randomized, Placebo-Controlled Trial (jRCT2031210350)[9][10][11]
| Outcome Measure | Ensitrelvir 125 mg (n=347) | Placebo (n=343) | p-value |
| Median Time to Resolution of 5 COVID-19 Symptoms (hours) | 167.9 | 192.2 | 0.04 |
| Incidence of Adverse Events | 44.2% | 24.8% | Not reported |
Experimental Protocols
This section details the methodologies for the key clinical trials cited in this guide.
This compound: Phase 2/3 Clinical Trial (NCT05506176)[5][6][12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial.
-
Participants: Adult patients with symptomatic mild to moderate COVID-19. A key inclusion criterion was the onset of signs or symptoms within 3 days prior to the first dose.
-
Intervention: Participants were randomized to receive either 750 mg of this compound co-administered with 100 mg of ritonavir, or a matching placebo, taken orally twice daily for 5 days.
-
Primary Outcome: The primary efficacy endpoint was the time to sustained resolution of 11 COVID-19-related symptoms for at least two consecutive days.
-
Key Secondary Outcomes: Safety and changes in viral load were also assessed.
Nirmatrelvir (Paxlovid): EPIC-HR Trial (NCT04960202)[7][13][14]
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease. Participants were unvaccinated against COVID-19.
-
Intervention: Patients were randomized on a 1:1 basis to receive either 300 mg of Nirmatrelvir with 100 mg of ritonavir, or a placebo, every 12 hours for 5 days.
-
Primary Outcome: The primary endpoint was the composite of COVID-19-related hospitalization or death from any cause by day 28.
-
Key Secondary Outcomes: Viral load reduction and the incidence of treatment-emergent adverse events.
Ensitrelvir: SCORPIO-SR Trial (jRCT2031210350)[9][10][11][15]
-
Study Design: A seamless Phase 2/3, randomized, double-blind, placebo-controlled study conducted in Japan, South Korea, and Vietnam.
-
Participants: Patients aged 12 to less than 70 years with mild-to-moderate COVID-19, with symptom onset within 120 hours of randomization.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of two doses of Ensitrelvir (125 mg or 250 mg once daily for 5 days, with a loading dose on day 1) or a placebo.
-
Primary Outcome: The primary endpoint was the time to resolution of a composite of five typical COVID-19 symptoms (stuffy or runny nose, sore throat, cough, feeling hot or feverish, and low energy or tiredness).
-
Key Secondary Outcomes: Virologic efficacy and safety were also evaluated.
Mechanism of Action and Signaling Pathway
This compound, Nirmatrelvir, and Ensitrelvir are all inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus.[1] It functions by cleaving the viral polyproteins into individual functional proteins necessary for viral assembly. By inhibiting 3CLpro, these drugs block the viral life cycle.
This compound is a covalent inhibitor of SARS-CoV-2 3CLpro.[2][3] Nirmatrelvir also acts as a covalent inhibitor, binding to the catalytic cysteine residue (C145) in the active site of the 3CLpro.[1][4] Ensitrelvir is a non-covalent inhibitor of the 3CLpro.[5]
The following diagram illustrates the viral replication pathway and the point of intervention for 3CL protease inhibitors.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CL protease inhibitors.
Experimental Workflow for a Typical Protease Inhibitor Clinical Trial
The following diagram outlines a generalized workflow for a Phase 3 clinical trial evaluating a novel protease inhibitor for COVID-19.
Caption: Generalized workflow of a Phase 3 randomized controlled trial for a COVID-19 protease inhibitor.
References
- 1. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Simnotrelvir and Paxlovid for COVID-19 Treatment
For Immediate Release
In the ongoing effort to combat COVID-19, two prominent oral antiviral medications, Simnotrelvir and Paxlovid, have emerged as crucial therapeutic options. Both drugs target the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. While their efficacy has been a primary focus, a thorough understanding of their safety profiles is paramount for informed clinical decision-making by researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the safety data for this compound and Paxlovid, supported by clinical trial findings and experimental methodologies.
Executive Summary
Both this compound, co-administered with ritonavir, and Paxlovid (nirmatrelvir/ritonavir) have demonstrated manageable safety profiles in clinical trials. The most frequently reported adverse events for both treatments are generally mild to moderate in nature. For this compound, an increase in blood triglycerides has been a notable adverse event. Paxlovid is most commonly associated with dysgeusia (altered taste) and diarrhea. A key consideration for both drugs is their potential for drug-drug interactions due to the inclusion of ritonavir, a potent CYP3A4 inhibitor.
Comparative Safety Profile
The following tables summarize the adverse event data from key clinical trials for this compound and Paxlovid, providing a quantitative comparison of their safety profiles.
Table 1: Comparison of Adverse Drug Reaction Incidence in Hospitalized Patients with Moderate to Severe COVID-19
| Treatment Group | Incidence of Adverse Drug Reactions (ADRs) |
| This compound/ritonavir | 8.6%[1][2][3] |
| Nirmatrelvir/ritonavir (Paxlovid) | 10.5%[1][2][3] |
Source: A retrospective cohort study comparing the effectiveness and safety of this compound/ritonavir and Nirmatrelvir/ritonavir.[1][2][3]
Table 2: Adverse Events from a Phase 2/3 Clinical Trial of this compound (NCT05506176)
| Adverse Event | This compound + Ritonavir (n=603) | Placebo (n=605) |
| Overall Adverse Events | 29.0% [4][5][6][7] | 21.6% [4][5][6][7] |
| Increased Blood Triglycerides | 4.3%[5] | 2.1%[5] |
Note: The majority of adverse events were reported as mild or moderate in severity.[4][5][6][7]
Table 3: Adverse Reactions from a Retrospective Study of Hospitalized COVID-19 Patients Treated with this compound/ritonavir
| Adverse Reaction | Incidence |
| Hepatic Dysfunction | 14.8% |
| Gastrointestinal Reactions | 1.2% |
| Rash and Itching | 2.4% |
Source: A real-world retrospective study on the efficacy and safety of four antiviral drugs for hospitalized COVID-19 patients.
Table 4: Common Adverse Reactions from the EPIC-HR Clinical Trial of Paxlovid (NCT04960202)
| Adverse Reaction | Paxlovid (n=1,038) | Placebo (n=1,053) |
| Dysgeusia (Altered Taste) | 5%[8][9] | <1%[8][9] |
| Diarrhea | 3%[8][9] | 2%[8][9] |
| Hypertension | 1%[10] | <1%[10] |
| Myalgia (Muscle Pain) | 1%[10] | <1%[10] |
Note: The overall incidence of adverse events was comparable between the Paxlovid (22.6%) and placebo (23.9%) groups in the EPIC-HR trial.[11]
Serious Adverse Events and Contraindications
This compound: Serious adverse events have not been a significant concern in the reported clinical trials, with most events being classified as mild or moderate.[4][5][6][7] However, due to its co-administration with ritonavir, this compound shares similar contraindications with Paxlovid regarding drug-drug interactions.
Paxlovid: Serious adverse events reported in the EPIC-HR trial for Paxlovid were less frequent than in the placebo group (1.6% vs. 6.6%).[12] Post-authorization reports have identified rare but serious adverse reactions, including anaphylaxis and severe skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis.[8][13]
Paxlovid is contraindicated with a number of drugs that are highly dependent on CYP3A for clearance and for which elevated concentrations are associated with serious reactions.[14] It is also contraindicated with strong CYP3A inducers, which can lead to a loss of virologic response and potential resistance.[14]
Experimental Protocols
The safety assessment of antiviral drugs like this compound and Paxlovid follows a rigorous and standardized pathway, from preclinical studies to comprehensive clinical trials.
Preclinical Safety Assessment:
-
In Vitro Cytotoxicity Assays: The initial evaluation involves testing the drug on various cell lines to determine its potential to cause cell death. This helps in identifying a preliminary therapeutic window.
-
In Vivo Toxicity Studies: Animal models are used to assess the systemic toxicity of the drug. These studies typically involve single-dose and repeated-dose administration to identify target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
-
Genotoxicity and Carcinogenicity Studies: A battery of tests is conducted to evaluate the potential of the drug to cause genetic mutations or cancer. These include the Ames test, in vitro and in vivo chromosomal aberration tests, and long-term carcinogenicity studies in rodents.
Clinical Safety Evaluation:
-
Phase 1 Trials: These are the first-in-human studies conducted in a small number of healthy volunteers. The primary goal is to assess the drug's safety, tolerability, and pharmacokinetic profile.
-
Phase 2 Trials: These studies are conducted in a larger group of patients with the target disease to evaluate the drug's efficacy and to further assess its safety at different dosages.
-
Phase 3 Trials: These are large-scale, multicenter, randomized, and controlled trials designed to confirm the drug's efficacy and to monitor for both common and rare adverse events in a broader patient population. The safety data from these trials, such as the EPIC-HR trial for Paxlovid and the NCT05506176 trial for this compound, form the primary basis for regulatory approval.
Visualizing Key Pathways and Processes
To further elucidate the context of these antiviral agents, the following diagrams illustrate the general experimental workflow for safety assessment and the mechanism of action.
Both this compound and the nirmatrelvir component of Paxlovid function by inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro). This enzyme is critical for the processing of viral polyproteins into functional proteins required for viral replication.
Conclusion
Both this compound and Paxlovid are vital tools in the management of COVID-19, with generally acceptable safety profiles. The choice of therapy will depend on a comprehensive assessment of the patient's comorbidities, concomitant medications, and a thorough understanding of the potential adverse events associated with each drug. The ritonavir component in both treatments necessitates careful consideration of drug-drug interactions. As more real-world data becomes available for this compound, a more nuanced understanding of its comparative safety profile will continue to evolve.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. eswi.org [eswi.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pfizer.com [pfizer.com]
- 11. vax-before-travel.com [vax-before-travel.com]
- 12. Adverse Events Associated with Nirmatrelvir/Ritonavir: A Pharmacovigilance Analysis Based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Adverse Events | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
In Vivo Showdown: A Comparative Analysis of Simnotrelvir and Remdesivir in Animal Models
A detailed examination of the preclinical efficacy of two key antiviral agents, Simnotrelvir and Remdesivir, in animal models of SARS-CoV-2 infection. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data.
While direct head-to-head in vivo comparisons of this compound and Remdesivir are not yet available in published literature, this guide synthesizes findings from separate preclinical studies to offer an objective comparison of their antiviral efficacy in various animal models.
Performance Data at a Glance
The following table summarizes the in vivo efficacy of this compound and Remdesivir based on data from distinct studies. Efficacy is primarily evaluated by the reduction in viral load in respiratory tissues and improvements in clinical signs or lung pathology.
| Drug | Animal Model | SARS-CoV-2 Variant | Dosage | Key Findings | Reference |
| This compound | K18-hACE2 Mice | Delta | 200 mg/kg (with Ritonavir 50 mg/kg) | Significantly reduced viral titers in lungs and brains. | [1] |
| This compound | K18-hACE2 Mice | Delta | 50 mg/kg (with Ritonavir 50 mg/kg) | Demonstrated dose-dependent superior antiviral effects. | [1] |
| Remdesivir | Rhesus Macaques | Not Specified | 10 mg/kg loading dose, then 5 mg/kg daily | Highly effective in reducing clinical disease and lung damage.[2][3] | [2][3] |
| Remdesivir (Inhaled) | African Green Monkeys | Not Specified | 0.35 mg/kg once daily | Reduced viral replication in bronchoalveolar lavage fluid and respiratory tract tissues. | [4] |
Deep Dive: Experimental Methodologies
The following sections detail the experimental protocols used to evaluate the in vivo efficacy of this compound and Remdesivir in their respective studies.
This compound Efficacy Study in K18-hACE2 Mice
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to severe SARS-CoV-2 infection[5].
-
Virus Strain: SARS-CoV-2 Delta variant[1].
-
Study Groups:
-
Vehicle (infected control)
-
Nirmatrelvir (200 mg/kg) plus Ritonavir (50 mg/kg)
-
This compound (200 mg/kg) plus Ritonavir (50 mg/kg)
-
This compound (50 mg/kg) plus Ritonavir (50 mg/kg)
-
Mock infection (uninfected control)[1]
-
-
Drug Administration: Oral administration.
-
Key Parameters Monitored:
-
Daily body weight changes.
-
Viral titers in the lungs and brains at Day 2 and Day 4 post-infection.
-
Histopathology scores of lung and brain tissue[1].
-
Remdesivir Efficacy Study in Rhesus Macaques
-
Virus Inoculation: A total dose of 2.6 x 10^10 TCID50 of the nCoV-WA1-2020 strain of SARS-CoV-2 administered via intranasal, oral, ocular, and intratracheal routes[6].
-
Treatment Protocol:
-
Efficacy Assessment:
Visualizing the Science
The following diagrams illustrate the mechanisms of action and a generalized experimental workflow for evaluating these antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Remdesivir Shows Efficacy In An Animal Model (Rhesus Macaques) Of COVID-19 [brainimmune.com]
- 3. Clinical benefit of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the effect of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
Simnotrelvir: A Potent Pan-Coronavirus Protease Inhibitor with High Selectivity
For Immediate Release
A comprehensive analysis of the preclinical data on Simnotrelvir, an oral antiviral targeting the 3C-like protease (3CLpro) of SARS-CoV-2, reveals its potent inhibitory activity against a broad range of human coronaviruses. While demonstrating significant efficacy across the coronavirus family, this compound exhibits high selectivity, with minimal off-target activity against key human proteases and proteases from other viral families, including influenza, HIV, and HCV, based on available data.
This compound, a peptidomimetic inhibitor, was developed through the structure-based optimization of boceprevir, a known inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] It covalently binds to the catalytic cysteine residue in the active site of the viral 3CLpro, a mechanism crucial for its potent antiviral effect.[3] This inhibition of 3CLpro is vital as the enzyme is essential for the cleavage of viral polyproteins, a critical step in the replication cycle of coronaviruses.[3][4]
Comparative Efficacy Against Viral Proteases
Biochemical assays have demonstrated that this compound is a potent pan-coronavirus 3CLpro inhibitor.[1][2][3] The drug effectively inhibits the 3CLpro from a variety of human coronaviruses, including the highly pathogenic SARS-CoV and MERS-CoV, as well as common human coronaviruses.
Conversely, extensive screening against a panel of human proteases has shown that this compound possesses a high degree of selectivity. This selectivity is crucial for a favorable safety profile, minimizing the potential for off-target effects and adverse drug reactions.
| Target Protease | Virus Family | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | Coronaviridae | 24 | [5] |
| SARS-CoV 3CLpro | Coronaviridae | 24 | [1] |
| MERS-CoV 3CLpro | Coronaviridae | 60 | [1] |
| HCoV-OC43 3CLpro | Coronaviridae | 5 | [1] |
| HCoV-HKU1 3CLpro | Coronaviridae | 10 | [1] |
| HCoV-229E 3CLpro | Coronaviridae | 129 | [1] |
| HCoV-NL63 3CLpro | Coronaviridae | 849 | [1] |
| Human Cathepsin B | Host Protease | 7194 | [1] |
| Human Chymotrypsin | Host Protease | >20,000 | [1] |
| Human Cathepsin A, D, E, L | Host Protease | >100,000 | [1] |
| Influenza Virus Protease | Orthomyxoviridae | Data not available | |
| HIV-1 Protease | Retroviridae | Data not available | |
| HCV NS3/4A Protease | Flaviviridae | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The inhibitory activity of this compound against various viral proteases is primarily determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This high-throughput screening method provides a quantitative measure of protease activity and inhibition.
Detailed Methodology for 3CLpro FRET-based Inhibition Assay:
-
Reagents and Materials:
-
Purified recombinant 3CL protease of the respective virus.
-
A specific fluorogenic peptide substrate that is cleaved by the 3CL protease. The substrate is typically labeled with a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
This compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence detection.
-
-
Assay Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The purified 3CL protease is pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The fluorescence intensity is monitored kinetically over time using a microplate reader. When the substrate is cleaved by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The initial rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its inhibitory activity.
Conclusion
This compound is a potent inhibitor of the 3CLpro from a wide range of human coronaviruses, positioning it as a promising broad-spectrum antiviral agent for current and future coronavirus threats. Its high selectivity for the viral protease over essential human proteases underscores a favorable safety profile. While its origins lie in an HCV protease inhibitor, current publicly available data does not indicate significant cross-reactivity against proteases from other major viral families like influenza, HIV, or HCV. Further studies are warranted to fully characterize its activity profile against a more extensive panel of viral proteases.
References
Navigating the Therapeutic Window of Simnotrelvir: A Comparative Analysis for COVID-19 Treatment
A detailed guide for researchers and drug development professionals on the clinical validation of Simnotrelvir's therapeutic window, benchmarked against key antiviral alternatives. This guide synthesizes pivotal clinical trial data, experimental protocols, and mechanisms of action to provide a comprehensive comparative analysis.
Introduction
This compound, an oral 3-chymotrypsin-like protease (3CLpro) inhibitor, has emerged as a promising therapeutic agent for the treatment of mild-to-moderate COVID-19. Administered in combination with ritonavir, a pharmacokinetic enhancer, this compound has demonstrated efficacy in reducing symptom duration and viral load in clinical studies. This guide provides an in-depth comparison of this compound with other notable oral antivirals—Nirmatrelvir/ritonavir (Paxlovid), Ensitrelvir, and Molnupiravir—with a focus on the validation of their respective therapeutic windows through clinical trial data.
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics, clinical efficacy, and safety profiles of this compound and its comparators, providing a quantitative basis for comparison.
Table 1: General Characteristics and Dosing Regimens
| Feature | This compound/ritonavir | Nirmatrelvir/ritonavir (Paxlovid) | Ensitrelvir | Molnupiravir |
| Mechanism of Action | SARS-CoV-2 3CLpro Inhibitor | SARS-CoV-2 3CLpro Inhibitor | SARS-CoV-2 3CLpro Inhibitor | Viral RNA-dependent RNA polymerase (RdRp) Inhibitor (induces viral error catastrophe) |
| Indication | Mild-to-moderate COVID-19 | Mild-to-moderate COVID-19 at high risk for progression to severe disease | Mild-to-moderate COVID-19 | Mild-to-moderate COVID-19 at high risk for progression to severe disease |
| Dosage | This compound 750 mg with Ritonavir 100 mg | Nirmatrelvir 300 mg with Ritonavir 100 mg | Loading dose: 375 mg on Day 1; Maintenance dose: 125 mg on Days 2-5 | 800 mg |
| Frequency | Twice daily | Twice daily | Once daily | Twice daily |
| Treatment Duration | 5 days | 5 days | 5 days | 5 days |
Table 2: Clinical Efficacy and Pharmacokinetics
| Parameter | This compound/ritonavir | Nirmatrelvir/ritonavir (Paxlovid) | Ensitrelvir | Molnupiravir |
| Symptom Resolution | Median time to sustained resolution shortened by ~1.5 days (35.8 hours) vs. placebo[1] | 89% reduction in risk of COVID-19-related hospitalization or death | Median time to resolution of 5 symptoms shortened by ~1 day vs. placebo[2] | Reduced risk of hospitalization or death by 30% in the final analysis of the MOVe-OUT trial[3] |
| Viral Load Reduction | Significantly greater reduction vs. placebo by Day 5[4] | Significant reduction in viral load | Significant reduction in viral RNA on Day 4 | Faster viral RNA clearance compared to placebo[5] |
| Time to Cmax | ~4.0 hours (this compound) | ~3 hours (Nirmatrelvir)[6] | 1.5 - 4 hours | 1.5 hours (for active metabolite NHC)[7][8] |
| Half-life (t½) | ~3 hours (this compound alone) | ~6.05 hours (Nirmatrelvir with ritonavir)[9] | 42.2 - 48.1 hours[10] | 3.3 hours (for active metabolite NHC)[7] |
| Therapeutic Target | Trough concentration > EC90 for Omicron variant in >90% of participants[11][12] | Trough concentration > EC90 (292 ng/mL)[13] | Plasma concentration at 24h > target plasma concentration (6.09 µg/mL)[14] | Not explicitly defined with a target concentration |
Table 3: Safety and Tolerability
| Adverse Events | This compound/ritonavir | Nirmatrelvir/ritonavir (Paxlovid) | Ensitrelvir | Molnupiravir |
| Common Adverse Events | Increased blood triglycerides, diarrhea, decreased neutrophil count | Dysgeusia (altered taste), diarrhea, hypertension, myalgia | Decreased high-density lipoprotein | Diarrhea, nausea, dizziness |
| Serious Adverse Events | No serious adverse events reported in the pivotal trial[1] | Rare, but includes reports of hypersensitivity reactions and hepatotoxicity | No treatment-related serious adverse events reported in the SCORPIO-SR trial[2] | No significant increase in serious adverse events compared to placebo[15] |
| Key Safety Considerations | Potential for drug-drug interactions due to ritonavir (CYP3A inhibitor) | Numerous drug-drug interactions due to ritonavir (CYP3A inhibitor) | Generally well-tolerated | Not recommended during pregnancy due to potential for fetal harm[15] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of the compared antiviral agents and a generalized workflow for their pivotal clinical trials.
References
- 1. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lagevrio (molnupiravir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. mims.com [mims.com]
- 10. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idsociety.org [idsociety.org]
A comprehensive analysis of how ritonavir co-administration enhances the systemic exposure of the antiviral agent simnotrelvir.
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound when administered as a standalone agent versus in combination with ritonavir. The inclusion of ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is designed to boost the plasma concentrations of this compound, thereby enhancing its antiviral efficacy. This analysis is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacokinetic rationale behind this combination therapy.
Executive Summary
This compound is an inhibitor of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1] However, when administered alone, this compound is subject to significant metabolism, primarily by the CYP3A enzyme, leading to rapid clearance from the body.[2] To overcome this limitation, this compound is co-administered with a low dose of ritonavir. Ritonavir inhibits CYP3A-mediated metabolism, thereby increasing the systemic exposure and prolonging the half-life of this compound.[3][4] Clinical and preclinical studies have demonstrated that this combination significantly enhances the pharmacokinetic profile of this compound, leading to more sustained therapeutic concentrations.
Pharmacokinetic Profile Comparison
The co-administration of ritonavir markedly alters the pharmacokinetic parameters of this compound. The following table summarizes the key findings from a first-in-human Phase 1 clinical trial in healthy adult subjects.
| Pharmacokinetic Parameter | This compound Alone | This compound with Ritonavir | Fold Increase |
| Cmax (ng/mL) | Dose-dependent | Significantly Increased | 3.9 (in monkeys)[2] |
| AUC (ng·h/mL) | Dose-dependent | Significantly Increased | 9.4 (steady-state)[1][5] / 9.6 (in monkeys)[2] |
| Tmax (h) | 1.25 - 3.5[1] | Similar to this compound alone | - |
| Apparent Clearance (CL/F, L/h) | 135 - 369[6] | 19.5 - 29.8[6] | - |
| Elimination Half-life (t1/2, h) | 3.1[7] | 4.1[7] | - |
Note: The data presented is a synthesis from multiple studies. The fold increase in Cmax and AUC in humans is substantial, as indicated by the significant decrease in apparent clearance.
Experimental Protocols
The pharmacokinetic data presented above were derived from a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy adult subjects.
Study Design:
-
Single-Ascending Dose (SAD) Phase: Subjects received a single oral dose of this compound or placebo. Different cohorts received escalating doses of this compound. Another set of cohorts received escalating doses of this compound co-administered with 100 mg of ritonavir.
-
Multiple-Ascending Dose (MAD) Phase: Subjects received multiple oral doses of this compound or placebo, typically twice daily for a specified number of days. Similar to the SAD phase, cohorts received either this compound alone or in combination with ritonavir at escalating dose levels.
-
Food Effect Assessment: A separate cohort was administered this compound with ritonavir under fed (high-fat meal) and fasted conditions to evaluate the effect of food on drug absorption.[6]
Blood Sampling:
Serial blood samples were collected at predefined time points pre-dose and post-dose to characterize the plasma concentration-time profile of this compound.
Bioanalytical Method:
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Interaction: The Role of Ritonavir
The significant enhancement in this compound's systemic exposure is attributed to ritonavir's potent inhibition of CYP3A enzymes, which are primarily responsible for the metabolism of this compound.[2][3] By inhibiting this metabolic pathway, ritonavir effectively reduces the first-pass metabolism and systemic clearance of this compound, leading to higher and more sustained plasma concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial designed to evaluate the pharmacokinetics of a new drug with and without a pharmacokinetic enhancer like ritonavir.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The co-administration of ritonavir is a critical component of this compound therapy, significantly enhancing its pharmacokinetic profile. This drug-drug interaction allows for the maintenance of therapeutic plasma concentrations of this compound with a viable dosing regimen, which is essential for its antiviral activity against SARS-CoV-2. The data from clinical and preclinical studies provide a clear rationale for the use of this combination in the treatment of COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. biomedgrid.com [biomedgrid.com]
- 6. A first-in-human phase 1 study of this compound, a 3CL-like protease inhibitor for treatment of COVID-19, in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound/ritonavir - Wikipedia [en.wikipedia.org]
Simnotrelvir's Clinical Efficacy in Vaccinated vs. Unvaccinated Populations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of SARS-CoV-2 variants has underscored the continued need for effective antiviral therapies. Simnotrelvir, an oral 3-chymotrypsin-like protease (3CLpro) inhibitor, has shown promise in treating mild-to-moderate COVID-19.[1][2][3] This guide provides a comprehensive evaluation of the clinical efficacy of this compound, with a particular focus on its performance in vaccinated versus unvaccinated patient populations, and in comparison to other prominent antiviral treatments.
This compound: An Overview
This compound is an oral antiviral agent that, combined with ritonavir, targets the main protease (3CLpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication.[1][2][4] A significant phase 2-3 randomized controlled trial conducted in China evaluated the efficacy and safety of this compound-ritonavir in adults with mild-to-moderate COVID-19.[1][5] It is important to note that this pivotal study was conducted during the Omicron era and included a population that was 96% vaccinated against COVID-19.[5]
Clinical Efficacy of this compound in a Predominantly Vaccinated Population
The primary clinical trial for this compound provides robust data on its efficacy in a largely vaccinated cohort. The study, which enrolled 1,208 patients, demonstrated that early administration of this compound-ritonavir significantly shortened the time to symptom resolution compared to placebo.[5][6]
Key Findings from the Phase 2-3 Trial (Vaccinated Population):
-
Symptom Resolution: Patients receiving this compound within 72 hours of symptom onset experienced a resolution of symptoms approximately 1.5 days (36 hours) sooner than the placebo group.[6][7] The median time to sustained symptom resolution was 7.5 days for the this compound group versus 9 days for the placebo group.[5]
-
Viral Load Reduction: A more significant decrease in viral load was observed in the this compound group compared to the placebo group by day 5.[3][6]
-
Respiratory Symptom Alleviation: this compound was particularly effective in hastening the resolution of respiratory symptoms.[5][8]
-
Safety Profile: The incidence of adverse events was slightly higher in the this compound group (29.0%) compared to the placebo group (21.6%), with most events being mild to moderate.[3][6] An increase in blood triglyceride levels was a notable adverse event, similar to other protease inhibitors.[1][6]
Comparative Analysis with Alternative Antivirals
To provide a broader context, this section compares the clinical efficacy of this compound with other widely used antiviral treatments for COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and Remdesivir.
Paxlovid (Nirmatrelvir/Ritonavir)
Paxlovid, like this compound, is a protease inhibitor co-packaged with ritonavir.[1] Clinical trial data for Paxlovid is available for both unvaccinated and vaccinated populations.
-
Unvaccinated, High-Risk Patients: Initial clinical trials in unvaccinated, high-risk individuals showed that Paxlovid reduced the risk of hospitalization or death by 88-89%.[1][9]
-
Vaccinated, High-Risk Patients: In a highly vaccinated population of adults over 50, Paxlovid was associated with a 44% reduction in hospitalization or death.[9] However, another study found no significant effect on COVID-19 hospitalizations and deaths among vaccinated older adults.[10][11]
-
Standard-Risk Patients (Vaccinated and Unvaccinated): A trial involving vaccinated adults at standard risk for severe COVID-19 and unvaccinated individuals at standard risk found no significant difference in the time to sustained alleviation of symptoms between the Paxlovid and placebo groups.[12][13][14]
Remdesivir
Remdesivir is an intravenous antiviral that inhibits the viral RNA polymerase.
-
Unvaccinated, High-Risk Patients: Studies have shown that a three-day course of remdesivir in unvaccinated, high-risk patients can reduce the risk of hospitalization or death by 87% when administered early in the course of illness.[15]
-
Vaccinated Patients: While extensive data from randomized controlled trials in vaccinated outpatients are limited, one retrospective study suggested that a 3-day course of remdesivir in vaccinated outpatients was associated with a lower risk of hospitalization.[16][17] Another study in hospitalized patients with severe COVID-19 pneumonia found that while in-hospital mortality did not differ significantly between vaccinated and unvaccinated patients receiving remdesivir, the need for ICU admission and oxygen supplementation was lower in the vaccinated group.[18]
Data Presentation
Table 1: Comparison of Clinical Efficacy of this compound, Paxlovid, and Remdesivir
| Feature | This compound | Paxlovid | Remdesivir |
| Mechanism of Action | 3CL Protease Inhibitor[2][4] | 3CL Protease Inhibitor[1] | RNA Polymerase Inhibitor |
| Administration | Oral[4] | Oral[1] | Intravenous |
| Primary Efficacy Endpoint | Time to Symptom Resolution | Hospitalization or Death | Hospitalization or Death |
| Efficacy in Vaccinated (High-Risk) | Shortened symptom duration by ~1.5 days (predominantly standard-risk)[6][7] | 44% reduction in hospitalization/death in one study; no significant effect in another[9][10][11] | Lower need for ICU/oxygen in hospitalized patients[18] |
| Efficacy in Unvaccinated (High-Risk) | Data not available | 88-89% reduction in hospitalization/death[1][9] | 87% reduction in hospitalization/death[15] |
| Notable Adverse Events | Increased blood triglycerides[6][7] | Dysgeusia, diarrhea[12] | Nausea, increased liver enzymes |
Experimental Protocols
This compound Phase 2-3 Trial Methodology
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[6][19]
-
Participants: 1,208 adult patients with mild-to-moderate COVID-19 enrolled at 35 sites in China.[6][19] 96% of participants had been previously vaccinated.[5]
-
Intervention: Participants were randomized to receive either this compound (750 mg) with ritonavir (100 mg) or a placebo orally every 12 hours for five days.[5]
-
Primary Endpoint: Time to sustained resolution of 11 targeted COVID-19 symptoms.[19]
-
Key Secondary Endpoints: Change from baseline in viral load of SARS-CoV-2 and time to resolution of individual COVID-19 symptoms.[5][19]
Visualizations
Signaling Pathway of this compound
References
- 1. anesthesiologydfw.com [anesthesiologydfw.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. jwatch.org [jwatch.org]
- 6. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 7. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Paxlovid Effective in Reducing COVID-19 Hospitalization Among Vaccinated Adults 50 and Over | Mass General Brigham [massgeneralbrigham.org]
- 10. Paxlovid: Impact on death, hospitalization rates in older vaccinated adults weaker than thought | UCLA [newsroom.ucla.edu]
- 11. uclahealth.org [uclahealth.org]
- 12. pcmedproject.com [pcmedproject.com]
- 13. Nirmatrelvir for Vaccinated or Unvaccinated Adult Outpatients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. 2021 Archives /news/2021-News/ | University of Maryland School of Medicine [ihv.org]
- 16. Early 3-day course of remdesivir in vaccinated outpatients with SARS-CoV-2 infection. A success story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Drugs for COVID-19 in Vaccinated Outpatients | The Medical Letter Inc. [secure.medicalletter.org]
- 18. Changing patterns and clinical outcomes of hospitalized patients with COVID-19 severe pneumonia treated with remdesivir according to vaccination status: results from a real-world retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Simnotrelvir: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Simnotrelvir (also known as SIM0417), a potent inhibitor of the SARS-CoV-2 3CL protease. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Principles of this compound Disposal
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can pose a significant risk to both human health and the environment. The primary principle for the disposal of this compound and its contaminated materials is to treat it as hazardous chemical waste . It must be disposed of through an approved waste disposal plant.[1]
Step-by-Step Disposal Procedures
The following procedures provide a clear, actionable framework for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables, such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
-
-
Segregate this compound waste from general laboratory waste and other chemical waste streams at the point of generation. Use dedicated, clearly labeled hazardous waste containers.
Step 2: Container Selection and Labeling
-
Use appropriate containers. Waste containers must be chemically compatible with this compound and any solvents used. They should be durable, leak-proof, and have a secure lid.
-
Label containers clearly. All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include any other components of the waste mixture, such as solvents.
Step 3: Waste Accumulation and Storage
-
Store waste in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep containers closed. Waste containers must be securely closed at all times, except when adding waste.
-
Do not mix incompatible waste. Ensure that other chemicals mixed with this compound for disposal are compatible to avoid dangerous reactions.
Step 4: Disposal through Approved Channels
-
Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. This waste must be transported to a licensed hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited due to its aquatic toxicity.[1]
Quantitative Data and Key Disposal Considerations
| Parameter | Guideline | Rationale |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] | Indicates the substance is harmful if swallowed and poses a significant, long-term threat to aquatic ecosystems. |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] | Ensures containment and proper treatment to mitigate environmental and health risks. |
| Container Type | Chemically resistant, leak-proof, with a secure lid. | Prevents spills and exposure to laboratory personnel and the environment. |
| Labeling Requirements | "Hazardous Waste," "this compound," and other constituents. | Ensures proper identification and handling by waste management professionals. |
| Prohibited Disposal Routes | Drain disposal, regular trash. | Prevents contamination of water systems and landfills. |
Experimental Protocols Referenced
No specific experimental protocols for the disposal of this compound were cited in the available safety and handling literature. The recommended procedure is based on established guidelines for the disposal of hazardous pharmaceutical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Simnotrelvir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Simnotrelvir is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to appropriate PPE protocols is crucial to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect from splashes and airborne particles. |
| Hand Protection | Protective Gloves | Wear protective gloves. For direct handling, consider double-gloving. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is recommended. |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Protocol |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] Wash hands thoroughly after handling.[1] |
| Storage | Powder: Store at -20°C.[2] In solvent: Store at -80°C.[2] The stock solution is stable for 6 months at -80°C and 1 month at -20°C.[2] |
| Ventilation | Ensure adequate ventilation.[1] A safety shower and eye wash station should be readily accessible.[1] |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[1] Check for and remove any contact lenses.[1] Continue to rinse for at least 10 minutes. Seek medical attention. |
| Skin Contact | Wash off with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.
| Plan Component | Procedure |
| Spill Cleanup | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Prevent further leakage or spillage if safe to do so.[1] Keep the product away from drains or water courses.[1] Absorb solutions with a suitable inert material and dispose of the contaminated material according to regulations.[1] |
| Waste Disposal | Dispose of contaminated material as hazardous waste according to local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.[1] |
Visual Guidance: PPE Workflow
To ensure the correct sequence of donning and doffing PPE, the following workflow diagrams provide a clear, step-by-step guide. Adhering to these procedures minimizes the risk of self-contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
